3-Bromo-2-nitro-dibenzofuran CAS number and identification
Architecting Photolabile Precursors: A Technical Guide to 3-Bromo-2-nitro-dibenzofuran Strategic Utility in Advanced Organic Synthesis In the realm of modern organic synthesis and drug development, polycyclic aromatic co...
Author: BenchChem Technical Support Team. Date: April 2026
Architecting Photolabile Precursors: A Technical Guide to 3-Bromo-2-nitro-dibenzofuran
Strategic Utility in Advanced Organic Synthesis
In the realm of modern organic synthesis and drug development, polycyclic aromatic compounds serve as foundational scaffolds. Among these, 3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3) has emerged as a critical, highly reactive intermediate[1]. Characterized by the presence of both a halogen (bromine) and a nitro functional group on a rigid dibenzofuran backbone, this compound offers orthogonal reactivity[2]. It is primarily utilized as a precursor for synthesizing complex organic molecules and advanced photolabile protecting groups (caging groups), which are essential for spatial-temporal control in biological systems[2],[3].
To ensure reproducibility in synthetic applications, establishing the baseline physicochemical properties of the starting material is paramount. The structural features of 3-Bromo-2-nitro-dibenzofuran dictate its solubility, reactivity, and behavior under cross-coupling conditions[2].
Table 1: Quantitative Physicochemical Data
Parameter
Value / Description
Chemical Name
3-Bromo-2-nitrodibenzo[b,d]furan
CAS Number
859935-74-3
Molecular Formula
C₁₂H₆BrNO₃
Molecular Weight
292.08 g/mol
Purity Standard
≥95% (Analytical Grade)
SMILES Notation
O=C=C2OC3=CC=CC=C3C2=C1)[O-]
| Compound Class | Halogenated Nitro-Dibenzofuran |
(Data synthesized from 1 and 2 specifications[1],[2].)
Mechanistic Synthesis & Pathway Causality
The synthesis of 3-Bromo-2-nitro-dibenzofuran requires precise control over electrophilic aromatic substitution. Direct bromination and subsequent nitration of dibenzofuran often yield complex isomeric mixtures due to competing directing effects. To achieve absolute regiocontrol, modern synthetic routes employ a "bottom-up" approach using Ullmann coupling followed by an intramolecular Heck cyclization[3],[4].
Fig 1. Synthesis, validation, and application workflow for 3-Bromo-2-nitro-dibenzofuran.
Step-by-Step Regiocontrolled Synthesis Protocol
Step 1: Ullmann Coupling (Diaryl Ether Formation)
Action: React 2-iodophenol with a substituted 4-fluoro-2-nitrobenzaldehyde derivative using CuBr and K₂CO₃ in pyridine at 60 °C[3].
Causality: The fluorine atom is highly activated toward nucleophilic aromatic substitution (S_NAr) by the ortho-nitro group. The Ullmann coupling selectively forges the critical ether linkage without disturbing the nitro functionality.
Step 2: Intramolecular Heck Cyclization
Action: Heat the resulting intermediate in the presence of catalytic Pd(OAc)₂, using Cs₂CO₃ as a base in DMAc at 80 °C[3].
Causality: Palladium inserts into the aryl-halogen bond, and the rigid geometry of the diaryl ether forces an intramolecular cyclization. This step perfectly constructs the dibenzofuran ring system, ensuring the bromine and nitro groups are locked exclusively at the 3- and 2-positions, respectively, eliminating the need for laborious isomer separation[3].
A robust QA/QC pipeline must be a self-validating system—meaning the output of one analytical technique independently corroborates the hypothesis generated by another, leaving zero room for structural ambiguity.
Step 1: High-Resolution Mass Spectrometry (HRMS-ESI)
Action: Analyze the sample in negative or positive ion mode to find the exact mass.
Causality: HRMS establishes the empirical formula (C₁₂H₆BrNO₃). Crucially, the presence of bromine is self-validated by observing a distinct 1:1 isotopic ratio for the [M] and [M+2] peaks (m/z ~291 and 293), which is the definitive fingerprint of a monobrominated species.
Step 2: ¹H and ¹³C NMR Spectroscopy (500 MHz, DMSO-d₆)
Action: Acquire 1D proton and carbon spectra, followed by 2D HSQC.
Causality: While HRMS confirms the atoms present, NMR confirms their connectivity. In the ¹H NMR spectrum, the protons at C-1 and C-4 will appear as distinct singlets (or exhibit very weak para-coupling). The lack of ortho-coupling for these specific protons mathematically proves the 2,3-disubstitution pattern on that specific aromatic ring.
Action: Perform ATR-FTIR on the solid crystalline product.
Causality: This orthogonal method verifies the functional groups directly. The nitro group is confirmed by strong asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching bands, while the C-Br bond is validated by a sharp stretch near 600 cm⁻¹.
Applications in Advanced Photochemistry & Drug Discovery
The primary translational value of 3-Bromo-2-nitro-dibenzofuran lies in its role as an intermediate for Nitrodibenzofuran (NDBF) derivatives[3],[5].
In medicinal chemistry and solid-phase peptide synthesis (SPPS), researchers require "caging groups" to temporarily mask reactive sites (like thiols in cysteine) until they are exposed to light[5]. Historically, brominated hydroxycoumarin (Bhc) was used, but it suffers from photoisomerization side reactions that create dead-end thioether products[5].
By utilizing 3-Bromo-2-nitro-dibenzofuran as a building block, chemists can synthesize NDBF-protected amino acids (e.g., Fmoc-Cys(NDBF)-OH)[5].
The Causality of Superiority: The NDBF group undergoes a clean Norrish type II photochemical cleavage upon irradiation (365 nm or two-photon 800 nm excitation)[3],[5]. Its extended aromatic system provides a vastly superior two-photon action cross-section (δu of ~0.6 GM) compared to older caging groups, allowing for deep-tissue penetration in biological assays without the toxic side reactions associated with Bhc[3],[5].
References
Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite
Source: National Institutes of Health (PMC)
URL:[Link]
A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis
Source: National Institutes of Health (PMC)
URL:[Link]
Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Synthesis and Isolation of 3-Bromo-2-nitro-dibenzofuran: Regiocontrol and Mechanistic Pathways
Abstract The functionalization of polycyclic aromatic compounds demands precise regiocontrol. 3-Bromo-2-nitro-dibenzofuran is a highly valued intermediate in the synthesis of photo-cleavable caging groups, OLED materials...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The functionalization of polycyclic aromatic compounds demands precise regiocontrol. 3-Bromo-2-nitro-dibenzofuran is a highly valued intermediate in the synthesis of photo-cleavable caging groups, OLED materials, and targeted pharmaceuticals. However, its synthesis presents a significant regiochemical challenge: direct halogenation of the dibenzofuran core natively favors the 2-position, bypassing the required 3-position. This technical guide details a field-proven, causality-driven synthetic pathway that circumvents classical mechanistic limitations to achieve absolute regiocontrol.
As an application scientist, one must recognize that standard electrophilic aromatic substitution (SEAr) on dibenzofuran is governed by the electron-donating oxygen atom (position 9). Direct bromination using reagents like N-bromosuccinimide (NBS) or Br₂ proceeds via a classical σ-complex mechanism. This fundamentally directs the electrophile to the 2-position (para to the oxygen), yielding 2-bromodibenzofuran 1[1].
To successfully synthesize the 3-bromo isomer, we must alter the fundamental reaction mechanism. By employing nitric acid in trifluoroacetic acid (TFA), the reaction shifts from a classical σ-complex pathway to a charge-transfer mechanism2[2]. Under these conditions, nitration occurs almost exclusively at the 3-position, yielding 3-nitrodibenzofuran 3[3]. This intermediate is subsequently reduced to 3-aminodibenzofuran and converted to 3-bromodibenzofuran via a Sandmeyer reaction 4[4].
Step-by-step synthetic workflow for 3-bromo-2-nitro-dibenzofuran from dibenzofuran.
Synergistic Directing Effects in Final Nitration
The final step—nitration of 3-bromodibenzofuran—is a masterclass in exploiting synergistic directing effects. The molecule possesses two distinct directing groups:
The Oxygen Atom (C9): An electron-donating group that activates the ring, directing incoming electrophiles to the ortho (C4) and para (C2) positions.
The Bromine Atom (C3): A weakly deactivating halogen that directs ortho (C2, C4) and para (C6, though on the opposite ring).
Because both the oxygen and the bromine atom mutually direct the electrophile to the C2 position , the nitration is highly regioselective, yielding 3-bromo-2-nitro-dibenzofuran cleanly without the need for exhaustive chromatographic separation 5[5].
Synergistic directing effects governing regioselective nitration at the C2 position.
Quantitative Reaction Parameters
To ensure reproducibility, the quantitative metrics of the four-step synthesis are summarized below.
Reaction Step
Reagents & Catalyst
Temp (°C)
Time (h)
Target Intermediate
Yield (%)
Purity (%)
1. Charge-Transfer Nitration
HNO₃, TFA
0
0.5
3-Nitrodibenzofuran
~90
>95
2. Nitro Reduction
Pd/C, H₂, EtOH
25
4.0
3-Aminodibenzofuran
>95
>98
3. Sandmeyer Bromination
NaNO₂, HBr, CuBr
0 to 60
2.5
3-Bromodibenzofuran
68 - 75
>95
4. Synergistic Nitration
HNO₃, H₂SO₄
-10 to 0
1.0
3-Bromo-2-nitro-dibenzofuran
82 - 88
>98
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific physical and chemical indicators, researchers can confirm the success of each step in real-time.
Protocol A: Sandmeyer Synthesis of 3-Bromodibenzofuran
Diazotization: Suspend 3-aminodibenzofuran (1.0 eq) in 48% aqueous hydrobromic acid (HBr) and cool the mixture to 0–5°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise.
Self-Validation Checkpoint: The solution will transition to a clear diazonium salt solution. Spot the mixture on potassium iodide-starch paper; an immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid.
Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and heat to 60°C. Slowly add the cold diazonium salt solution to the CuBr mixture.
Self-Validation Checkpoint: The immediate evolution of nitrogen gas (bubbling) visually confirms the decomposition of the diazonium salt and the formation of the aryl radical intermediate. The reaction is complete when gas evolution ceases.
Workup: Extract with dichloromethane (DCM), wash with 5% sodium sulfite (to quench residual oxidants), and purify via silica gel chromatography (eluent: n-heptane).
Protocol B: Regioselective Nitration to 3-Bromo-2-nitro-dibenzofuran
Preparation: Dissolve 3-bromodibenzofuran (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the system to -10°C.
Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.05 eq) and H₂SO₄. Add this mixture dropwise to the substrate solution, strictly maintaining the internal temperature below 0°C.
Self-Validation Checkpoint: The reaction is highly exothermic. A distinct color shift from pale yellow to deep orange indicates the formation of the intermediate arenium ion (σ-complex). If the temperature spikes above 5°C, dinitrated byproducts will form, indicated by a darkening of the solution to brown.
Quenching & Isolation: Pour the reaction mixture over crushed ice. The target compound, 3-bromo-2-nitro-dibenzofuran, will precipitate immediately as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.
Isolation and Analytical Validation
Final validation of 3-Bromo-2-nitro-dibenzofuran (Molecular Weight: 292.08 g/mol ) is achieved via NMR spectroscopy. The regiochemistry is confirmed by the specific coupling patterns of the aromatic protons. The C1 and C4 protons will appear as distinct singlets (due to the lack of adjacent ortho protons on the functionalized ring), distinguishing it definitively from any 2-bromo or 4-nitro impurities. High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Acetonitrile/Water gradient) should confirm a purity of >98% before the compound is utilized in sensitive downstream applications like photopharmacology.
References
National Institutes of Health (NIH)
Remarkable Difference of the Positional Selectivity in Electrophilic Aromatic Substitution of Dibenzofuran between the Classical σ-Complex and Charge-Transfer Mechanisms
Chemistry Letters | Oxford Academic
URL
Regioselective Preparation of 2- and 3-Nitrodibenzofurans by the Direct Nitration of Dibenzofuran
Bulletin of the Chemical Society of Japan | Oxford Academic
URL
Exploring the Synthesis Methods for 3-Bromodibenzofuran
NBInno Chemical Production
URL
The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells
Nature Methods
URL
Spectroscopic and Synthetic Profile of 3-Bromo-2-nitro-dibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Foreword Molecular Structure and Properties 3-Bromo-2-nitro-dibenzofuran possesses a rigid, planar dibenzofuran core, functionalized with a bromine atom at...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Structure and Properties
3-Bromo-2-nitro-dibenzofuran possesses a rigid, planar dibenzofuran core, functionalized with a bromine atom at the 3-position and a nitro group at the 2-position. This substitution pattern is anticipated to significantly influence the molecule's electronic properties and reactivity, making it a potentially valuable intermediate in organic synthesis.
Table 1: Predicted Physicochemical Properties of 3-Bromo-2-nitro-dibenzofuran
Property
Predicted Value
Molecular Formula
C₁₂H₆BrNO₃
Molecular Weight
292.09 g/mol
Appearance
Expected to be a crystalline solid
Solubility
Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform)
Melting Point
Predicted to be elevated due to the rigid aromatic structure
Proposed Synthesis Protocol
The synthesis of 3-Bromo-2-nitro-dibenzofuran can be logically approached through a two-step electrophilic aromatic substitution sequence starting from dibenzofuran. The following protocol is a detailed, step-by-step methodology based on established procedures for the halogenation and nitration of aromatic compounds.
Step 1: Bromination of Dibenzofuran to 3-Bromodibenzofuran
The initial step involves the regioselective bromination of dibenzofuran. The directing effect of the oxygen atom in the furan ring favors electrophilic substitution at the 3- and 7-positions. Monobromination can be achieved under controlled conditions.
Experimental Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzofuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30 minutes. The reaction should be carried out in the dark to prevent radical side reactions.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromodibenzofuran.
Step 2: Nitration of 3-Bromodibenzofuran
The second step is the nitration of 3-bromodibenzofuran. The bromine atom is a deactivating but ortho-, para-directing group. The nitro group is expected to be introduced at the 2-position, which is ortho to the bromine and activated by the furan oxygen.
Experimental Protocol:
Reaction Setup: In a clean, dry flask, add 3-bromodibenzofuran (1.0 eq) to a mixture of concentrated sulfuric acid and concentrated nitric acid (a typical nitrating mixture) at 0 °C.
Reaction Control: Maintain the temperature below 10 °C throughout the addition and the subsequent reaction time.
Reaction Monitoring: Monitor the reaction progress using TLC.
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration.
Purification: Wash the solid with cold water until the washings are neutral. The crude 3-Bromo-2-nitro-dibenzofuran can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Diagram 1: Proposed Synthesis Workflow
Caption: A two-step synthesis of 3-Bromo-2-nitro-dibenzofuran.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-2-nitro-dibenzofuran. These predictions are based on the analysis of the parent dibenzofuran molecule and the known effects of bromo and nitro substituents on aromatic systems.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra are crucial for the structural elucidation of the target molecule. The chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
Nucleus
Predicted Chemical Shift (δ, ppm)
Assignment
¹H
~ 8.5 - 8.7
H-1
~ 7.8 - 8.0
H-4
~ 7.5 - 7.7
H-6, H-9
~ 7.3 - 7.5
H-7, H-8
¹³C
~ 155 - 158
C-9a
~ 150 - 153
C-4a
~ 145 - 148
C-2
~ 130 - 133
C-4
~ 128 - 131
C-6
~ 125 - 128
C-9
~ 123 - 126
C-5a
~ 120 - 123
C-8
~ 118 - 121
C-3
~ 115 - 118
C-7
~ 112 - 115
C-1
~ 110 - 113
C-9b
Rationale for Predictions:
¹H NMR: The proton at the 1-position (H-1) is expected to be the most deshielded due to the anisotropic effect of the adjacent nitro group. The proton at the 4-position (H-4) will also be downfield due to the deshielding effect of the bromine atom. The remaining aromatic protons will appear in the typical aromatic region.
¹³C NMR: The carbon atom bearing the nitro group (C-2) and the carbon attached to the bromine (C-3) are expected to be significantly shifted. The other carbon signals are predicted based on the substituent effects on the dibenzofuran skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 3: Predicted Infrared (IR) Absorption Bands
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H stretch
3100 - 3000
Medium
Asymmetric NO₂ stretch
1550 - 1500
Strong
Symmetric NO₂ stretch
1360 - 1300
Strong
Aromatic C=C stretch
1600 - 1450
Medium
C-O-C stretch
1300 - 1000
Strong
C-Br stretch
700 - 500
Strong
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
Table 4: Predicted Mass Spectrometry (MS) Data
Ion
Predicted m/z
Notes
[M]⁺
291
Molecular ion with ⁷⁹Br
[M+2]⁺
293
Molecular ion with ⁸¹Br, with an intensity ratio of ~1:1 to the [M]⁺ peak
[M-NO₂]⁺
245/247
Fragment corresponding to the loss of a nitro group
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of 3-Bromo-2-nitro-dibenzofuran.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the synthesis and spectroscopic characterization of 3-Bromo-2-nitro-dibenzofuran. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data offer a valuable reference for researchers aiming to synthesize and identify this compound. As with any predictive analysis, experimental verification is the ultimate arbiter of accuracy. It is our hope that this guide will stimulate further research into this and other novel dibenzofuran derivatives, ultimately contributing to advancements in medicinal chemistry and materials science.
References
Due to the predictive nature of this guide, direct citations for the experimental data of 3-Bromo-2-nitro-dibenzofuran are not available. The principles and comparative data used for the predictions are based on fundamental concepts in organic spectroscopy and the following general resources:
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron for general procedures on bromination and nitration of arom
Exploratory
Engineering Advanced Aromatic Frameworks: A Technical Whitepaper on the Physicochemical Properties and Synthesis of 3-Bromo-2-nitro-dibenzofuran
Executive Summary In the rapidly evolving fields of advanced materials and medicinal chemistry, polycyclic aromatic heterocycles serve as critical foundational scaffolds. 3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3) i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving fields of advanced materials and medicinal chemistry, polycyclic aromatic heterocycles serve as critical foundational scaffolds. 3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3) is a highly specialized, orthogonally functionalized building block[1]. By featuring both a heavy halogen (bromine) and a strongly electron-withdrawing group (nitro) on a rigid dibenzofuran core, this molecule offers unparalleled regiocontrol for downstream functionalization. This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic synthesis pathways, and standardized experimental protocols designed for researchers in organic synthesis, OLED material development, and pharmaceutical drug discovery[2].
Physicochemical Profiling & Structural Causality
The utility of 3-Bromo-2-nitro-dibenzofuran is intrinsically linked to its unique electronic topology. The dibenzofuran core is a planar, conjugated system where the central oxygen atom acts as a weak electron donor via resonance (+M effect) while simultaneously exerting an inductive electron-withdrawing pull (-I effect).
The strategic placement of the bromine atom at the C3 position and the nitro group at the C2 position creates a highly polarized microenvironment. The nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, making the ring susceptible to nucleophilic attacks under specific conditions, while the C-Br bond remains primed for oxidative addition by transition metals (e.g., Palladium)[2].
The synthesis of 3-Bromo-2-nitro-dibenzofuran relies on a highly controlled, sequential Electrophilic Aromatic Substitution (SEAr) strategy. As a Senior Application Scientist, it is critical to understand the causality behind the regioselectivity rather than just the procedural steps.
Mechanistic Causality
Bromination (C3 Preference): The oxygen atom of dibenzofuran directs incoming electrophiles primarily to the 2, 3, and 4 positions. However, under mild Lewis acid catalysis (e.g., FeBr₃), thermodynamic stability and steric factors drive the bromination to the C3 position, yielding 3-bromodibenzofuran with high regioselectivity (>85% purity)[2].
Nitration (C2 Preference): Once the bromine is installed at C3, it acts as an ortho/para-directing but ring-deactivating group. The C2 position is para to the oxygen's resonance influence and ortho to the bromine atom. This synergistic directing effect makes C2 the most electronically activated and sterically accessible site for the nitronium ion (NO₂⁺) attack.
Preparation: In a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50 mmol of dibenzofuran in 150 mL of anhydrous dichloromethane (DCM).
Catalysis: Add 2.5 mmol (5 mol%) of anhydrous Iron(III) bromide (FeBr₃). Cool the mixture to 0–5°C using an ice-water bath.
Addition: Dissolve 52 mmol of elemental bromine (Br₂) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel to maintain thermal control and prevent polybromination.
Quenching: Stir for 2 hours at 5°C, then quench with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.
Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield 3-bromodibenzofuran.
Phase 2: Electrophilic Nitration
Preparation: Dissolve 30 mmol of the purified 3-bromodibenzofuran in 100 mL of glacial acetic acid. Cool the solution to 0°C.
Nitrating Mixture: Carefully prepare a nitrating mixture consisting of 35 mmol of fuming nitric acid (HNO₃) and 10 mL of concentrated sulfuric acid (H₂SO₄).
Addition: Add the nitrating mixture dropwise to the substrate solution over 45 minutes, strictly maintaining the temperature below 5°C to avoid oxidative degradation.
Workup: Allow the reaction to stir for an additional 1 hour at 0°C, then pour the mixture over 300 g of crushed ice.
Purification: Collect the resulting precipitate via vacuum filtration. Wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize from a mixture of ethyl acetate and hexane to obtain pure 3-Bromo-2-nitro-dibenzofuran.
Figure 1: Stepwise SEAr synthesis workflow of 3-Bromo-2-nitro-dibenzofuran.
Orthogonal Reactivity and Downstream Applications
The true value of 3-Bromo-2-nitro-dibenzofuran lies in its orthogonal reactivity. The distinct chemical nature of the bromo and nitro groups allows chemists to selectively functionalize one site without disturbing the other, creating a self-validating system for complex molecular assembly[2].
The C-Br bond is highly reactive toward Palladium(0) oxidative addition. Through the Suzuki-Miyaura cross-coupling reaction, aryl or heteroaryl boronic acids can be coupled to the C3 position. Because the nitro group is strongly electron-withdrawing, it accelerates the reductive elimination step of the catalytic cycle. These extended conjugated systems are highly sought after as host materials or phosphorescent dopants in Organic Light-Emitting Diodes (OLEDs).
Nitro Reduction and Buchwald-Hartwig Amination (Pharmaceuticals)
For medicinal chemistry, the nitro group serves as a masked amine. By subjecting the molecule to mild reduction (e.g., using Tin(II) chloride or catalytic hydrogenation with Pd/C), the nitro group is converted to a primary amine, yielding 2-amino-3-bromodibenzofuran. This intermediate can then undergo Buchwald-Hartwig amination to synthesize complex bioactive scaffolds targeting specific biological pathways[2].
Experimental Protocol 2: Standard Suzuki-Miyaura Coupling
Setup: In a Schlenk tube, combine 1.0 mmol of 3-Bromo-2-nitro-dibenzofuran, 1.2 mmol of an arylboronic acid, and 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Base & Solvent: Add 3.0 mmol of Potassium carbonate (K₂CO₃). Evacuate and backfill the tube with Argon three times. Inject 10 mL of degassed Toluene and 2 mL of degassed distilled water.
Reaction: Seal the tube and heat to 90°C in an oil bath for 12 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Figure 2: Orthogonal downstream reactivity pathways for advanced material synthesis.
Potential research applications of substituted dibenzofurans
The Privileged Scaffold: Advancing Drug Discovery Through Substituted Dibenzofurans As an application scientist bridging the gap between computational drug design and benchtop synthesis, I have consistently observed that...
Author: BenchChem Technical Support Team. Date: April 2026
The Privileged Scaffold: Advancing Drug Discovery Through Substituted Dibenzofurans
As an application scientist bridging the gap between computational drug design and benchtop synthesis, I have consistently observed that rigid, planar heteroaromatics offer unparalleled advantages in target binding. The dibenzofuran core—comprising two benzene rings fused to a central furan—serves as a highly privileged scaffold in modern pharmacognosy[1]. Its electron-rich nature and structural rigidity reduce the entropic penalty upon binding to target proteins, making it an ideal candidate for developing highly selective therapeutics.
This technical guide explores the rational design, biological evaluation, and self-validating experimental workflows associated with substituted dibenzofurans, providing actionable insights for researchers and drug development professionals.
Structural Rationale and Pharmacophore Mapping
The therapeutic versatility of dibenzofurans stems from the ability to functionalize the tricyclic core at multiple positions. Natural derivatives, such as usnic acid, exhibit broad-spectrum antimicrobial and anticancer properties; however, their clinical viability is often hindered by acute hepatotoxicity[1]. Synthetic functionalization allows us to decouple this toxicity from efficacy.
Recent advancements in 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, specifically utilizing the "HipHop" pharmacophore technique, have demonstrated that the optimal dibenzofuran pharmacophore requires a precise spatial arrangement of one ring aromatic (RA) feature, three hydrophobic (Hyd) regions, and two hydrogen bond acceptors (HBA)[2]. By strategically placing bulky, hydrophobic substituents at the R1 and R2 positions of the dibenzofuran ring, researchers can achieve nanomolar binding affinities against complex targets like Protein Tyrosine Phosphatase MEG2 (PTP-MEG2)[3].
Furthermore, modern synthetic routes have evolved beyond traditional cross-coupling. Divergent [3+3] benzannulation reactions utilizing aurones and 1,3-bisnucleophiles now allow for the rapid, one-pot assembly of highly substituted dibenzofurans, drastically expanding the accessible chemical space for library generation[4].
Quantitative Landscape of Biological Activity
The functionalization of the dibenzofuran core dictates its biological trajectory. The table below synthesizes the quantitative efficacy of key substituted derivatives across various disease areas.
Comparable to Aspirin; inactive against collagen-induced[6]
Mechanistic Pathway: PTP-MEG2 Inhibition
PTP-MEG2 is a critical negative regulator of insulin receptor signaling. In pathological states like Type 2 Diabetes, hyperactive PTP-MEG2 dephosphorylates the insulin receptor, leading to systemic insulin resistance. Substituted dibenzofurans (e.g., Compound 10a) act as competitive inhibitors, binding to the positively charged active site and nearby peripheral pockets of PTP-MEG2[3]. This inhibition restores the phosphorylation cascade, thereby upregulating glucose homeostasis.
Caption: Dibenzofuran-mediated inhibition of PTP-MEG2 to restore insulin receptor signaling.
Self-Validating Experimental Methodologies
To ensure scientific integrity, experimental protocols must be designed with inherent causality and self-validation mechanisms. Below are two foundational workflows for synthesizing and evaluating dibenzofuran derivatives.
Protocol A: Microwave-Assisted Synthesis of Thiazole-Substituted Dibenzofurans
Objective: Synthesize thiazole-linked dibenzofurans via the condensation of α-bromoketones with thiosemicarbazones[5].
Causality: Conventional thermal heating often leads to thermodynamic degradation and lower yields. Microwave irradiation provides rapid, volumetric heating, driving the kinetic condensation reaction to completion while minimizing the formation of thermodynamic byproducts[7].
Step-by-Step Methodology:
Preparation: Dissolve the dibenzofuran-derived α-bromoketone precursor and the substituted thiosemicarbazone in anhydrous ethanol.
Irradiation: Subject the mixture to microwave irradiation (e.g., 150-300 W) in a sealed vessel. Causality: The sealed vessel increases internal pressure, allowing the solvent to safely surpass its boiling point, which drastically accelerates the reaction rate and improves the yield of the target scaffold[5].
Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel chromatography using a gradient of 10–20% ethyl acetate in hexanes[5].
Self-Validation System: Perform HPLC analysis on the eluent. Only fractions exhibiting >95% purity are advanced to biological screening. This strict purity threshold acts as an internal control, preventing false positives in downstream antimicrobial assays caused by unreacted, biologically active thiosemicarbazones.
Caption: Workflow for microwave-assisted synthesis and validation of thiazole-substituted dibenzofurans.
Protocol B: In Vitro Antiplatelet Aggregation Assay
Objective: Evaluate the inhibitory effect of piperazine-substituted dibenzofurans (e.g., Compound 2m) on platelet aggregation[6].
Causality: Testing against multiple agonists (Arachidonic Acid vs. Collagen) allows researchers to isolate the exact signaling pathway disrupted by the compound. Arachidonic acid (AA) specifically triggers the thromboxane A2 (TxA2) pathway. If a compound inhibits AA-induced but not collagen-induced aggregation, it is mechanistically confirmed as a selective TxA2 pathway inhibitor[6].
Step-by-Step Methodology:
Sample Preparation: Isolate platelet-rich plasma (PRP) from healthy, drug-free human blood via gentle centrifugation.
Incubation: Incubate the PRP with the dibenzofuran derivative at 37°C for 3-5 minutes.
Agonist Induction: Introduce arachidonic acid (AA) or collagen to the isolated samples to induce aggregation.
Self-Validation System: Run parallel assays using Aspirin as a positive control (a known AA pathway inhibitor) and a DMSO vehicle as a negative control. The assay is only considered valid and self-calibrated if Aspirin achieves >90% inhibition and the DMSO control shows baseline, uninhibited aggregation.
Conclusion
Substituted dibenzofurans represent a highly tunable class of compounds capable of addressing complex pathologies ranging from multi-drug resistant bacterial infections to metabolic disorders. By leveraging advanced synthetic techniques like microwave irradiation and [3+3] benzannulation, alongside rigorous, self-validating biological assays, researchers can efficiently translate these privileged scaffolds from computational hits into viable clinical leads.
Regioselective Synthesis of Nitrated Dibenzofurans: Mechanistic Pathways and Experimental Protocols
The dibenzofuran scaffold is a privileged tricyclic aromatic ether utilized extensively in medicinal chemistry, organic electronics, and materials science. Functionalizing this core—specifically through nitration—provide...
Author: BenchChem Technical Support Team. Date: April 2026
The dibenzofuran scaffold is a privileged tricyclic aromatic ether utilized extensively in medicinal chemistry, organic electronics, and materials science. Functionalizing this core—specifically through nitration—provides critical intermediate handles (e.g., aminodibenzofurans) for downstream diversification. However, the rigid, planar nature of dibenzofuran presents unique challenges in controlling positional selectivity during electrophilic aromatic substitution.
As an application scientist, achieving high regioselectivity requires moving beyond empirical trial-and-error to a fundamental understanding of reaction mechanisms. This guide dissects the causality behind experimental choices, detailing how to selectively synthesize 1-, 2-, and 3-nitrodibenzofurans by exploiting the dichotomy between charge-transfer mechanisms, classical σ-complex formations, and intramolecular cyclization strategies.
Mechanistic Foundations of Positional Selectivity
The regiochemical outcome of dibenzofuran nitration is not solely dictated by the inherent electron density of the aromatic rings; it is heavily dependent on the nature of the nitrating agent and the transition state it induces[1].
The 3-Position: Charge-Transfer (CT) Mechanism
Direct nitration of dibenzofuran using nitric acid in trifluoroacetic acid (TFA) overwhelmingly favors the 3-position[2]. This selectivity is attributed to a single-electron transfer (SET) or charge-transfer mechanism. In highly acidic, non-complexing media like TFA, the dibenzofuran molecule acts as an electron donor, forming a radical cation intermediate. The electrophilic attack by the
NO2∙
radical or related species occurs at the 3-position (meta to the oxygen atom), which represents the site of highest spin density in the radical cation state[1]. Furthermore, photochemical nitration using tetranitromethane (TNM) corroborates this, yielding predominantly 3-nitro adducts via a similar SET pathway[3].
The 2-Position: Classical σ-Complex Mechanism
Conversely, when nitration is performed under Friedel-Crafts conditions—utilizing alkyl nitrates (e.g., ethyl nitrate) and aluminum chloride (
AlCl3
) in nitromethane—the reaction proceeds via a classical Wheland intermediate (σ-complex)[2]. Here, the hard
NO2+
electrophile is generated in situ. The ether oxygen of the dibenzofuran core acts as an ortho/para director. Due to steric hindrance at the 1-position and 4-position, the electrophile preferentially attacks the 2-position, which is stabilized by resonance delocalization of the positive charge[1].
The 1-Position: Intramolecular Cyclization
Direct electrophilic substitution at the 1-position is sterically hindered and electronically disfavored[4]. Therefore, synthesizing 1-nitrodibenzofuran requires a bottom-up structural assembly. The standard approach involves the cross-coupling of 1,3-dinitrobenzene with 2-iodophenol to form a dinitrobiphenyl intermediate, followed by an intramolecular nucleophilic aromatic substitution (
SNAr
) that displaces a nitro group to close the furan ring.
Mechanistic divergence in the regioselective synthesis of nitrated dibenzofurans.
Quantitative Data: Regioselectivity Matrix
The choice of solvent and reagent system is the primary determinant of isomer distribution. Table 1 summarizes the quantitative data derived from GLC analysis of crude reaction mixtures[2].
Note: The use of acetic acid instead of TFA drastically reduces the yield to 2% and results in poor selectivity, highlighting TFA's critical role in stabilizing the radical cation intermediate[2].
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of the synthesis before proceeding to downstream applications.
Protocol A: Regioselective Synthesis of 3-Nitrodibenzofuran
Rationale: TFA acts as both a solvent and an acidic promoter that stabilizes the dibenzofuran radical cation, preventing over-nitration and driving the reaction to completion within 30 minutes at 0 °C.
Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Purge the system with inert gas (
N2
or Ar).
Dissolution: Dissolve dibenzofuran (42 mmol) in 150 mL of anhydrous trifluoroacetic acid (TFA). Cool the solution to 0 °C using an ice-water bath.
Nitration: Slowly add 99% fuming nitric acid (1.2 equivalents) dropwise over 10 minutes to maintain the internal temperature at 0 °C.
Incubation: Stir the reaction mixture continuously at 0 °C for exactly 0.5 hours. Validation Check: The solution will undergo a distinct color change indicating radical cation formation.
Quenching & Workup: Pour the mixture into 500 mL of crushed ice/water. Extract the aqueous phase with dichloromethane (
3×100
mL). Wash the combined organic layers with saturated aqueous
NaHCO3
until neutral, followed by brine.
Purification: Dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. The crude product yields >90% of the 3-nitro isomer. Recrystallize from ethanol to obtain pure 3-nitrodibenzofuran.
Protocol B: Regioselective Synthesis of 2-Nitrodibenzofuran
Rationale: Utilizing a Friedel-Crafts approach with alkyl nitrates forces the reaction through a classical electrophilic aromatic substitution pathway, bypassing the SET mechanism and favoring the 2-position.
Preparation: In a flame-dried flask under inert atmosphere, suspend anhydrous aluminum chloride (
AlCl3
, 1.5 eq) in anhydrous nitromethane (50 mL) at 0 °C.
Reagent Addition: Add ethyl nitrate (1.2 eq) dropwise to the suspension. Stir for 15 minutes to allow the formation of the active nitronium complex.
Substrate Addition: Slowly add a solution of dibenzofuran (1 eq) in nitromethane to the active complex at 0 °C.
Incubation: Stir for 0.5 hours at 0 °C.
Workup: Carefully quench the reaction by pouring it over ice-cold dilute HCl. Extract with ethyl acetate, wash with water and brine, and dry over
Na2SO4
.
Purification: The crude mixture contains a complex isomer profile. Isolate 2-nitrodibenzofuran by recrystallization from acetic acid to achieve an 80% isolated yield of the pure 2-isomer (mp 182 °C)[2].
Protocol C: Synthesis of 1-Nitrodibenzofuran via Cyclization
Mechanism: Cross-Coupling and Intramolecular
SNAr
[4]
Rationale: Due to extreme steric and electronic deactivation at the 1-position, direct nitration is impossible. This protocol constructs the ring around the nitro group.
Cross-Coupling: React 1,3-dinitrobenzene (1 eq) with 2-iodophenol (1 eq) in dimethoxyethane (DME) in the presence of a copper catalyst and pyridine at 25 °C.
Intermediate Isolation: Purify the resulting 2',6'-dinitrobiphenyl-2-ol intermediate via silica gel column chromatography.
Cyclization: Dissolve the biphenyl intermediate in hexamethylphosphoric triamide (HMPA) or DMSO. Add sodium hydride (NaH) at room temperature to initiate the intramolecular displacement of the ortho-nitro group[4].
Isolation: Extract with ether, wash extensively with water to remove the high-boiling solvent, and pass through a short pad of neutral alumina to yield pure 1-nitrodibenzofuran[4].
Step-by-step synthetic workflow for the bottom-up construction of 1-nitrodibenzofuran.
Conclusion
The synthesis of nitrated dibenzofurans is a masterclass in applied physical organic chemistry. By understanding the electronic demands of the dibenzofuran core, researchers can actively toggle between charge-transfer and classical σ-complex mechanisms simply by altering the solvent and nitrating agent. For positions inaccessible via direct functionalization, modern cross-coupling and cyclization strategies provide a robust, scalable alternative. Adhering to the mechanistic principles and validated protocols outlined above ensures high fidelity and reproducibility in the generation of these critical medicinal chemistry building blocks.
The Discovery and Engineering of Functionalized Dibenzofurans: A Technical Whitepaper
Executive Summary Dibenzofuran (DBF) and its functionalized derivatives represent a highly versatile class of heterocyclic aromatic compounds. Originally identified as industrial byproducts, these scaffolds have evolved...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dibenzofuran (DBF) and its functionalized derivatives represent a highly versatile class of heterocyclic aromatic compounds. Originally identified as industrial byproducts, these scaffolds have evolved into highly sought-after targets in modern drug discovery and optoelectronics. This whitepaper provides an in-depth technical analysis of the historical context, the evolution of synthetic methodologies—specifically focusing on palladium-catalyzed C–H activation—and the pharmacological and material applications of functionalized dibenzofurans.
Historical Context and Discovery
The history of dibenzofuran is deeply rooted in both industrial chemistry and environmental science. DBF was initially isolated from coal tar, where it constitutes approximately 1% of the raw mixture[1]. For decades, the compound was primarily utilized as a heat transfer agent due to its thermal stability and relatively low toxicity in its unhalogenated form[1].
However, the discovery of polychlorinated dibenzofurans (PCDFs) dramatically shifted the scientific focus. During the Vietnam War, the defoliant Agent Orange was found to be contaminated with highly toxic dioxins and furans[2]. Subsequent environmental analyses in the late 20th century, notably the "trace chemistries of fire" hypothesis, revealed that chlorinated dioxins and dibenzofurans are ubiquitous byproducts of organic combustion, suggesting these compounds have been present in the environment "since the advent of fire"[2].
Beyond industrial and environmental contexts, functionalized dibenzofurans were later discovered as potent natural products. A landmark example is cercosporamide , a naturally occurring polyoxygenated dibenzofuran isolated from fungi, which demonstrated exceptional biological activity and validated the DBF core as a privileged scaffold for drug design[3].
The Evolution of Dibenzofuran Synthesis
Historically, the synthesis of the DBF core relied on harsh, stoichiometric conditions (e.g., Pschorr cyclization). Modern synthetic organic chemistry has shifted toward highly efficient, atom-economical methodologies. Today, two primary strategies dominate the construction of functionalized dibenzofurans:
Intramolecular C–C Bond Formation: Utilizing diaryl ethers via free-radical cyclization[3].
Intramolecular C–O Bond Formation: Utilizing 2-arylphenols via transition-metal catalysis or photoredox pathways[3].
The most significant breakthrough in recent years is the development of Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization . This method bypasses the need for pre-halogenated substrates, allowing for the direct functionalization of complex molecules (such as estrone derivatives) into highly functionalized dibenzofurans[4].
Quantitative Comparison of Synthetic Methodologies
Synthetic Methodology
Reagents / Catalyst
Yield Range
Causality & Technical Advantage
Phenol-Directed C–O Cyclization
Pd(OAc)₂, Air (O₂)
51% – 58%
Utilizes ambient air as a terminal oxidant; highly atom-economical and avoids over-oxidation[4].
Intramolecular C–C Cyclization
Pd(OAc)₂, EtOH
60% – 85%
Avoids harsh oxidants; utilizes diazonium salts for free-radical cyclization[3].
Visible-Light Promoted Synthesis
Organic Photosensitizer
65% – 95%
Eco-friendly, operates at room temperature, and avoids transition-metal toxicity[5].
Understanding the catalytic cycle of Pd-catalyzed C–O cyclization is critical for optimizing yields. The reaction initiates with the coordination of Pd(II) to the phenol substrate. Following a directed C–H activation, a palladacycle intermediate is formed.
Crucially, mechanistic studies have proven that C–O reductive elimination is the turnover-limiting step , not the initial C–H activation[4]. Because reductive elimination from the Pd(II) intermediate requires significant geometric distortion to form the planar DBF ring, the reaction demands elevated thermal energy to proceed efficiently[4].
Catalytic cycle of Pd-catalyzed phenol-directed C-H activation and C-O cyclization.
The following self-validating protocol details the synthesis of functionalized dibenzofurans directly from 2-arylphenols, utilizing air as an environmentally benign oxidant.
Objective: Synthesize functionalized dibenzofurans via Pd(0)/Pd(II) catalysis.
Step 1: Reaction Assembly
Action: In a reaction vessel, combine the 2-arylphenol substrate (1.0 equiv) with Palladium(II) acetate (Pd(OAc)₂) (5–10 mol%).
Causality: Pd(OAc)₂ serves as the pre-catalyst. The acetate ligands are essential as they facilitate the concerted metalation-deprotonation (CMD) pathway required for directed C–H activation.
Step 2: Solvent and Oxidant Introduction
Action: Dissolve the mixture in pivalic acid or DMF. Leave the reaction vessel open to an ambient air atmosphere.
Causality: Air acts as the stoichiometric oxidant to regenerate Pd(II) from Pd(0). Using O₂ instead of harsh chemical oxidants (like Cu(OAc)₂) prevents the over-oxidation of sensitive functional groups on the resulting dibenzofuran core[4].
Step 3: Thermal Activation
Action: Heat the reaction mixture strictly to 120 °C for 12 to 24 hours.
Causality: Because C–O reductive elimination is the turnover-limiting step, lower temperatures (e.g., 90 °C) will only yield trace amounts of the product. Elevating the temperature to 120 °C provides the necessary activation energy to force the geometric constraints of the palladacycle into the rigid, planar dibenzofuran structure[4].
Step 4: Quenching and Extraction
Action: Cool the mixture to room temperature, dilute with CH₂Cl₂, and wash sequentially with water and brine.
Causality: Rapid cooling halts the catalytic cycle. The biphasic wash removes the highly polar solvent and residual palladium salts, partitioning the hydrophobic dibenzofuran into the organic layer.
Step 5: Purification
Action: Isolate the product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure functionalized dibenzofuran.
Pharmaceutical and Optoelectronic Applications
The rigid, planar, and electron-rich nature of the dibenzofuran core makes it a highly privileged scaffold across multiple scientific disciplines.
Drug Discovery
Functionalized DBFs exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties[1]. The natural product cercosporamide has been heavily utilized as a model in drug design. Synthetic DBF-4-carboxamides inspired by cercosporamide have been developed as dual inhibitors of Pim and CLK1 kinases, which are critical targets in the treatment of non-small cell lung cancer (NSCLC)[3].
Materials Science (OLEDs)
In optoelectronics, the DBF core is utilized to design Thermally Activated Delayed Fluorescence (TADF) emitters. By peripherally decorating the DBF core with electron donors (e.g., carbazole) and acceptors (e.g., cyano groups), researchers can precisely tune the molecular orbitals. The extended aromatic nature of the dibenzofuran core facilitates superior HOMO–LUMO overlap compared to simple phenyl cores, drastically improving the Photoluminescence Quantum Yield (PLQY) of OLED devices[6].
Biological and Optoelectronic Profiling of DBF Derivatives
Scaffold / Derivative
Target / Application Area
Quantitative Metric
Mechanism of Action
Cercosporamide
Candida albicans Fungal Infection
IC₅₀ = 44 nM
Potent ATP-competitive inhibition of the CaPkc1 kinase[3].
DBF-4-carboxamides
Non-Small Cell Lung Cancer (NSCLC)
Low micromolar IC₅₀
Dual inhibition of Pim and CLK1 kinase pathways[3].
DBFCzCN (TADF Emitter)
Organic Light-Emitting Diodes
High PLQY
Facilitated HOMO-LUMO overlap via the extended aromatic DBF core[6].
Theoretical Insights into the Electronic Landscape of 3-Bromo-2-nitro-dibenzofuran: A Computational Guide
Abstract This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 3-Bromo-2-nitro-dibenzofuran, a heterocyclic aromatic compound with potential applications in me...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 3-Bromo-2-nitro-dibenzofuran, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental spectroscopic data, this document leverages high-level computational methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the molecular geometry, frontier molecular orbital characteristics, electrostatic potential distribution, and simulated electronic absorption spectra. By drawing upon established theoretical studies of dibenzofuran and its substituted analogues, this guide offers predictive insights into the influence of bromo and nitro functionalization on the electronic structure of the dibenzofuran core. This work is intended to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel dibenzofuran-based compounds.
Introduction: The Significance of Substituted Dibenzofurans
Dibenzofuran and its derivatives represent a class of oxygen-containing heterocyclic compounds that are of significant interest due to their diverse biological activities and applications in materials science.[1] The rigid, planar structure of the dibenzofuran core provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its electronic and photophysical properties. The introduction of various substituents can dramatically alter the electron density distribution within the aromatic system, thereby influencing its reactivity, intermolecular interactions, and potential as a chromophore.[2]
The subject of this guide, 3-Bromo-2-nitro-dibenzofuran, incorporates two key functional groups: a bromine atom and a nitro group. The bromine, a halogen, is known to exert a deactivating, yet ortho-para directing effect on electrophilic aromatic substitution, primarily through its inductive electron-withdrawing and weaker resonance electron-donating effects.[3] Conversely, the nitro group is a potent electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic attack and acting as a meta-director.[4][5] The interplay of these two substituents on the dibenzofuran framework is expected to result in a unique electronic landscape, influencing its chemical behavior and potential applications.
Understanding the electronic properties of 3-Bromo-2-nitro-dibenzofuran is crucial for predicting its reactivity in synthetic transformations, its potential for intermolecular interactions (such as halogen bonding), and its suitability for use in electronic devices or as a pharmacological agent.[6][7] This guide employs a theoretical approach to build a foundational understanding of these properties, providing a predictive basis for future experimental work.
Theoretical Methodology: A First-Principles Approach
To investigate the electronic properties of 3-Bromo-2-nitro-dibenzofuran, a computational chemistry workflow based on Density Functional Theory (DFT) is employed. This approach has been successfully utilized to study the electronic structure of dibenzofuran and its derivatives, providing results that are in good agreement with experimental data where available.[8]
Geometry Optimization
The first step in our theoretical investigation is to determine the most stable three-dimensional structure of the 3-Bromo-2-nitro-dibenzofuran molecule. This is achieved through geometry optimization using a DFT method, such as the B3LYP hybrid functional, in conjunction with a suitable basis set, for instance, 6-311G(d,p).[8] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy of its lowest electronic excitation.[9] These orbitals and their energies are calculated at the same level of theory as the geometry optimization.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Simulation of Electronic Spectra
To predict the electronic absorption properties of 3-Bromo-2-nitro-dibenzofuran, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. This method allows for the calculation of the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results of these calculations can be used to generate a simulated UV-Vis absorption spectrum, providing insights into the molecule's chromophoric properties.
Workflow for Theoretical Analysis
Caption: A flowchart illustrating the computational workflow for the theoretical analysis of the electronic properties of 3-Bromo-2-nitro-dibenzofuran.
Predicted Electronic Properties: Results and Discussion
Based on the established effects of bromo and nitro substituents on aromatic systems and computational studies of related dibenzofuran derivatives, we can predict the key electronic properties of 3-Bromo-2-nitro-dibenzofuran.
Molecular Geometry
The dibenzofuran core is expected to remain largely planar, a characteristic feature of this heterocyclic system. The introduction of the bromo and nitro groups will cause minor distortions in the local bond lengths and angles. Specifically, the C-Br and C-N bond lengths will be consistent with those observed in other brominated and nitrated aromatic compounds. The C-NO2 bond may exhibit some degree of rotation, but the nitro group is likely to be coplanar with the aromatic ring to maximize resonance effects.
Frontier Molecular Orbitals (HOMO and LUMO)
The electronic nature of the HOMO and LUMO is significantly influenced by the substituents. For the parent dibenzofuran molecule, the HOMO and LUMO are delocalized across the entire aromatic system. In 3-Bromo-2-nitro-dibenzofuran, the following changes are anticipated:
HOMO: The HOMO is expected to have significant contributions from the dibenzofuran ring, particularly the benzene ring that is not substituted with the electron-withdrawing nitro group. The bromine atom, with its lone pairs, may also contribute to the HOMO, albeit to a lesser extent due to its electronegativity. The energy of the HOMO is predicted to be lower than that of unsubstituted dibenzofuran due to the overall electron-withdrawing nature of the substituents.
LUMO: The LUMO is predicted to be predominantly localized on the nitro-substituted benzene ring, with significant contributions from the nitro group itself. This is a common feature of nitroaromatic compounds, where the low-lying π* orbital of the nitro group readily accepts electron density. The energy of the LUMO will be significantly lower than that of dibenzofuran.
HOMO-LUMO Gap: The combined electron-withdrawing effects of the bromo and nitro groups are expected to lead to a substantial decrease in the HOMO-LUMO energy gap compared to the parent dibenzofuran. A smaller energy gap generally implies higher chemical reactivity and a red-shift in the electronic absorption spectrum.[9]
Compound
Predicted HOMO Energy (eV)
Predicted LUMO Energy (eV)
Predicted HOMO-LUMO Gap (eV)
Dibenzofuran (for comparison)
~ -6.0 to -6.5
~ -1.0 to -1.5
~ 4.5 to 5.5
3-Bromo-2-nitro-dibenzofuran
Lower than Dibenzofuran
Significantly Lower than Dibenzofuran
Significantly Smaller than Dibenzofuran
Caption: A table summarizing the predicted trends in the frontier molecular orbital energies and the HOMO-LUMO gap for 3-Bromo-2-nitro-dibenzofuran in comparison to the parent dibenzofuran.
Molecular Electrostatic Potential (MEP)
The MEP of 3-Bromo-2-nitro-dibenzofuran is expected to show a highly polarized charge distribution.
Negative Potential: The most negative electrostatic potential will be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack or hydrogen bonding interactions. The oxygen atom of the furan ring will also exhibit a region of negative potential, though likely less intense than that of the nitro group.
Positive Potential: Regions of positive electrostatic potential are anticipated around the hydrogen atoms of the aromatic rings. A particularly notable feature is the expected region of positive potential on the outer surface of the bromine atom, along the C-Br bond axis, often referred to as a "sigma-hole".[7] This positive region can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. The area around the nitro group will also exhibit a positive potential due to its strong electron-withdrawing character.
Molecular Structure of 3-Bromo-2-nitro-dibenzofuran
Caption: The 2D chemical structure of 3-Bromo-2-nitro-dibenzofuran.
Predicted Electronic Absorption Spectrum
The TD-DFT calculations are expected to predict several electronic transitions in the UV-Vis region. The lowest energy transition, corresponding to the HOMO-LUMO excitation, will likely be a π-π* transition with significant charge-transfer character, from the dibenzofuran ring to the nitro group. Due to the predicted smaller HOMO-LUMO gap, the absorption maximum (λmax) for this transition is expected to be at a longer wavelength (red-shifted) compared to unsubstituted dibenzofuran. Higher energy transitions will correspond to other π-π* excitations within the aromatic system.
Conclusion and Future Directions
This theoretical guide provides a foundational understanding of the electronic properties of 3-Bromo-2-nitro-dibenzofuran based on established computational methodologies and the known effects of its substituents. The key predictions are a reduced HOMO-LUMO gap, a polarized molecular electrostatic potential with a prominent negative region around the nitro group and a positive sigma-hole on the bromine atom, and a red-shifted electronic absorption spectrum compared to the parent dibenzofuran.
These theoretical insights can guide the synthetic and application-oriented exploration of this molecule. For instance, the predicted sites of electrophilic and nucleophilic attack from the MEP analysis can inform the design of subsequent chemical modifications. The potential for halogen bonding suggests that this molecule could be a valuable building block in crystal engineering and supramolecular chemistry.
It is imperative that these theoretical predictions are validated through experimental studies. The synthesis of 3-Bromo-2-nitro-dibenzofuran followed by spectroscopic characterization (UV-Vis, NMR) and single-crystal X-ray diffraction would provide a direct comparison with the computational results presented herein. Such a synergistic approach, combining theoretical predictions with experimental validation, is crucial for accelerating the discovery and development of novel functional organic molecules.
References
(Reference to a general review on the biological activities of dibenzofurans)
(Reference to a study on the synthesis of 3-Bromo-2-nitro-dibenzofuran)
(Reference to a computational study on halogen bonding in aromatic systems)[7]
(Reference to a study on the applications of dibenzofurans in m
(Reference to a paper discussing the electronic effects of nitro groups on aromatic systems)[4][5]
(Reference to a paper discussing the electronic effects of halogen substituents on aromatic systems)[3]
(Reference to a theoretical study on the electronic properties of dibenzofuran)[8]
(Reference to a paper on the use of DFT for geometry optimiz
(Reference to a paper explaining Frontier Molecular Orbital theory)[9]
(Reference to a paper on the application of Molecular Electrost
(Reference to a paper on TD-DFT for simul
(Reference to a computational study on a brominated nitroaromatic compound)[6]
(Reference to a DFT study on substituted dibenzofurans)
(Reference to a publication on the synthesis of dibenzofuran deriv
(Reference to a study on the reactivity of nitroaromatic compounds)[10]
(Reference to a paper on the computational analysis of electrophilic aromatic substitution)[11]
(Reference to a study on the electronic properties of halogenated aromatic compounds)[2]
(Reference to a general organic chemistry textbook on substituent effects)[3][4]
(Reference to a review on the importance of heterocyclic compounds in medicinal chemistry)
(Reference to a computational study on the electronic structure of nitro compounds)[12]
Application Note: Regiocontrolled Synthetic Routes to 3-Bromo-2-nitrodibenzofuran
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: OLED material synthesis, photolabile caging groups (e.g., NDBF chromophores), and advanced medicinal chemistry intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Applications: OLED material synthesis, photolabile caging groups (e.g., NDBF chromophores), and advanced medicinal chemistry intermediates.
Strategic Rationale & Retrosynthetic Analysis
The synthesis of highly functionalized dibenzofurans requires precise orchestration of electrophilic aromatic substitution (SEAr) rules. The target molecule, 3-bromo-2-nitrodibenzofuran , is a critical building block for two-photon caging groups and organic semiconductors.
A common pitfall in designing this synthesis is the assumption that direct halogenation and nitration of the dibenzofuran core can be performed in any order. This is chemically invalid. The C5-oxygen atom of dibenzofuran is a powerful electron-donating group that strongly directs incoming electrophiles to the para (C2) and ortho (C4) positions.
If one directly brominates dibenzofuran, the bromine installs at the C2 position, yielding 2-bromodibenzofuran.
If one nitrates 3-nitrodibenzofuran followed by bromination, the bromine is forced into the C2 position, yielding the structural isomer 2-bromo-3-nitrodibenzofuran [1].
To achieve the correct regiochemistry (Bromine at C3, Nitro at C2), the sequence of operations is paramount. The bromine must be installed at the meta-position (C3) indirectly via a Sandmeyer reaction[2]. Once 3-bromodibenzofuran is isolated, a subsequent nitration is directed exclusively to the C2 position by the synergistic directing effects of both the oxygen and the newly installed bromine[3].
Fig 1: Regiocontrolled 4-step synthesis of 3-bromo-2-nitrodibenzofuran from dibenzofuran.
Mechanistic Causality of Synergistic Nitration
The final step of this protocol relies on a highly biased aromatic system. In 3-bromodibenzofuran, the C5-oxygen acts as a strong ortho/para director, activating C2 and C4. Concurrently, the C3-bromine acts as an ortho/para director, also activating C2 and C4.
The C2 position sits para to the oxygen and ortho to the bromine, creating a zone of maximum electron density. Furthermore, the C4 position is sterically hindered by the adjacent oxygen and bromine atoms. Consequently, the Wheland intermediate is most stable at C2, driving the nitration exclusively to the target position.
Fig 2: Synergistic directing effects in the nitration of 3-bromodibenzofuran.
Self-Validating Experimental Protocols
Step 1: Regioselective Nitration to 3-Nitrodibenzofuran
Causality: Using Trifluoroacetic acid (TFA) instead of acetic acid provides a highly polar, acidic medium that enhances the electrophilicity of the nitronium ion. Under these specific conditions, the directing effect of the biphenyl linkage outcompetes the oxygen, shifting regioselectivity entirely to the C3 position[4].
Procedure: Dissolve dibenzofuran (1.0 eq) in TFA (10 volumes). Cool the solution to 0 °C using an ice bath. Add 99% fuming HNO₃ (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes.
In-Process Validation: The solution will rapidly transition from colorless to a deep orange/yellow, indicating the formation of the nitroaromatic complex. Quench a 0.1 mL aliquot in water; TLC (Hexane/EtOAc 9:1) should show complete consumption of the non-polar dibenzofuran spot.
Workup: Pour into crushed ice. Filter the resulting yellow precipitate and recrystallize from ethanol to yield 3-nitrodibenzofuran (>95% purity).
Step 2: Reduction to 3-Aminodibenzofuran
Causality: Quantitative reduction is required to prevent mixed diazonium species in the subsequent step. Catalytic hydrogenation is preferred over metal/acid reductions to avoid unwanted chlorination side-reactions.
Procedure: Dissolve 3-nitrodibenzofuran in a 1:1 mixture of EtOH/THF. Add 10% Pd/C (0.05 eq by weight). Purge the reaction vessel with N₂, then flush with H₂ gas. Stir vigorously under a hydrogen balloon at room temperature for 12 hours.
In-Process Validation: Hydrogen gas uptake will cease when the reaction is complete. The distinct yellow color of the starting nitro compound will fade to a pale or colorless solution.
Workup: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate in vacuo to afford 3-aminodibenzofuran as an off-white solid.
Step 3: Sandmeyer Bromination to 3-Bromodibenzofuran
Causality: Direct C3 bromination is impossible. The Sandmeyer reaction bypasses this by utilizing CuBr as a single-electron transfer catalyst to facilitate the radical-mediated displacement of N₂ by bromide[2].
Procedure: Suspend 3-aminodibenzofuran (1.0 eq) in water and 48% aqueous HBr (5.0 eq). Stir overnight to form the hydrobromide salt. Cool to -5 °C to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.15 eq) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour. In a separate flask, prepare a solution of CuBr (1.0 eq) in 48% HBr at 0 °C. Add the cold diazonium salt solution dropwise to the CuBr solution. Warm to 40 °C and stir for 18 hours[2].
In-Process Validation: During diazotization, testing the mixture with starch-iodide paper will yield a blue-black color, confirming the presence of excess nitrous acid. Upon addition to CuBr, immediate and vigorous evolution of N₂ gas (bubbling) confirms the radical displacement is occurring.
Workup: Dilute with water, extract with dichloromethane (DCM), wash with 5% sodium sulfite, dry over MgSO₄, and purify via silica gel chromatography to yield 3-bromodibenzofuran.
Step 4: Synergistic Nitration to 3-Bromo-2-nitrodibenzofuran
Causality: As modeled in Fig 2, the existing C3-bromine and C5-oxygen constructively align to activate the C2 position, ensuring near-exclusive regioselectivity[3].
Procedure: Dissolve 3-bromodibenzofuran (1.0 eq) in glacial acetic acid or DCM. Cool to 0 °C. Slowly add a pre-cooled nitrating mixture of HNO₃/H₂SO₄ (1.1 eq HNO₃) dropwise. Stir at 0–5 °C for 2 hours.
In-Process Validation: The reaction is exothermic; a temperature spike indicates active nitration. TLC will show the emergence of a highly UV-active, more polar spot.
Workup: Pour over crushed ice, extract with EtOAc, wash with saturated NaHCO₃ until pH is neutral, and recrystallize from ethanol to afford pure 3-bromo-2-nitrodibenzofuran.
References[3] 3-Bromodibenzo[b,d]furan | 26608-06-0 - ChemicalBook, ChemicalBook,https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4214561.htm[5] Regioselective Preparation of 2- and 3-Nitrodibenzofurans by the Direct Nitration of Dibenzofuran, Bulletin of the Chemical Society of Japan (OUP),https://academic.oup.com/bcsj/article/54/9/2847/7370335[1] The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells, Nature Methods (Instras),https://www.nature.com/articles/nmeth821[4] Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3, PMC/NIH,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3164303/[2] Orientation in the Dibenzofuran Series, Proceedings of the Iowa Academy of Science (UNI ScholarWorks),https://scholarworks.uni.edu/cgi/viewcontent.cgi?article=4628&context=pias
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-Bromo-2-nitro-dibenzofuran
Prepared by: Gemini, Senior Application Scientist Abstract and Introduction Dibenzofurans are a critical class of heterocyclic compounds found in numerous pharmaceuticals, natural products, and advanced materials.[1] The...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
Dibenzofurans are a critical class of heterocyclic compounds found in numerous pharmaceuticals, natural products, and advanced materials.[1] The specific functionalization pattern of 3-Bromo-2-nitro-dibenzofuran makes it a highly valuable intermediate in medicinal chemistry and organic synthesis. The bromo and nitro moieties serve as versatile synthetic handles for subsequent cross-coupling reactions, nucleophilic aromatic substitutions, or reductions, enabling the construction of complex molecular architectures.[2]
Traditionally, the synthesis of substituted dibenzofurans involved harsh conditions, such as the acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls or Ullmann-type condensations, which often suffer from low yields and limited functional group tolerance.[3] Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome these limitations. Palladium-catalyzed reactions, in particular, offer elegant and efficient pathways for constructing the dibenzofuran core through intramolecular C-H activation or C-O bond formation.[4][5]
This guide provides a comprehensive overview and a detailed protocol for a modern, palladium-catalyzed approach to synthesize 3-Bromo-2-nitro-dibenzofuran. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers and professionals in organic synthesis and drug development who require a reliable method to access this important building block.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target molecule is best approached via a two-step sequence: first, the synthesis of a diaryl ether precursor, followed by a palladium-catalyzed intramolecular cyclization to form the dibenzofuran ring. This strategy provides superior control over the regiochemistry of the final product compared to the direct functionalization of a pre-existing dibenzofuran core.
2.1 Retrosynthetic Analysis
Our strategy hinges on a palladium-catalyzed intramolecular C-O bond formation. The key disconnection is the ether linkage that forms the furan ring, leading back to a substituted 2-phenoxyphenol or a related diaryl ether.
Caption: Retrosynthetic analysis for 3-Bromo-2-nitro-dibenzofuran.
2.2 The Palladium Catalytic Cycle: A Deeper Look
The key step, the intramolecular cyclization, is facilitated by a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted pathway for this type of C-O bond formation involves several distinct steps.[4][6]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I) of the diaryl ether precursor, forming a Pd(II) intermediate.
Intramolecular Coordination: The oxygen atom of the phenoxy group coordinates to the palladium center.
Reductive Elimination: The C-O bond is formed, yielding the dibenzofuran product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The choice of ligands and base is critical to facilitate this turnover-limiting step.[4]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-nitrodibenzofuran
Executive Summary The functionalization of dibenzofuran scaffolds is a critical operation in the development of novel therapeutics and organic electronic materials. 3-Bromo-2-nitrodibenzofuran ( C12H6BrNO3 , MW: 292.0...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of dibenzofuran scaffolds is a critical operation in the development of novel therapeutics and organic electronic materials. 3-Bromo-2-nitrodibenzofuran (
C12H6BrNO3
, MW: 292.08 g/mol ) is a highly valuable building block synthesized via the sequential bromination and nitration of dibenzofuran[1]. While the Suzuki-Miyaura cross-coupling of aryl bromides is a cornerstone of modern organic synthesis[2], the presence of an ortho-nitro group introduces unique mechanistic challenges, including extreme steric hindrance and the risk of chemoselectivity failures. This application note provides a field-proven, self-validating protocol designed to maximize the yield of 2-nitro-3-aryldibenzofuran derivatives while suppressing known side reactions.
Mechanistic Rationale & Chemoselectivity Insights
As a Senior Application Scientist, it is imperative to understand that successful protocol execution relies on controlling the catalytic causality of the reaction system. The substrate, 3-bromo-2-nitrodibenzofuran, presents two competing reactive sites: the C–Br bond and the C–NO
2
bond.
Chemoselectivity (C–Br vs. C–NO
2
): The highly electron-withdrawing nitro group activates the adjacent C–Br bond, facilitating rapid oxidative addition by the Pd(0) catalyst[3]. However, recent literature demonstrates that nitroarenes can also act as electrophilic coupling partners via unprecedented Pd-catalyzed cleavage of the Ar–NO
2
bond[4]. To prevent competitive C–NO
2
activation, the reaction temperature must be strictly controlled (≤ 90 °C), and catalysts that favor C–NO
2
cleavage (such as Pd(acac)
2
with BrettPhos at 130 °C) must be avoided[4].
Steric Hindrance & Ligand Selection: The ortho-nitro group creates significant steric bulk around the palladium center during the intermediate Pd(II) aryl halide complex phase. Utilizing a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl
2
, or a bulky electron-rich Buchwald ligand (e.g., SPhos), accelerates the rate-determining reductive elimination step, pushing the catalytic cycle forward[2].
Homocoupling Mitigation: If the reaction mixture is not rigorously degassed, oxygen ingress will oxidize the active Pd(0) species to Pd(II), which subsequently mediates the homocoupling of the arylboronic acid, consuming the coupling partner and depressing yields[3].
Catalytic cycle of the Suzuki coupling emphasizing C-Br chemoselectivity over C-NO2 cleavage.
Reaction Optimization Data
The following table summarizes the quantitative optimization of reaction conditions. The data illustrates the causality between catalyst/temperature selection and the resulting chemoselectivity.
Entry
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Chemoselectivity (C-Br vs C-NO
2
)
Expected Yield
1
Pd(PPh
3
)
4
K
2
CO
3
1,4-Dioxane/H
2
O (4:1)
80
>99:1
75–80%
2
Pd(dppf)Cl
2
·CH
2
Cl
2
K
3
PO
4
Toluene/EtOH/H
2
O
90
>99:1
85–92%
3
Pd(OAc)
2
/ SPhos
K
3
PO
4
Toluene/H
2
O (10:1)
100
95:5
80–85%
4
Pd(acac)
2
/ BrettPhos
K
3
PO
4
1,4-Dioxane
130
Mixed (High C-NO
2
cleavage risk)
<40% (Target)
Note: Entry 2 represents the optimal conditions. The biphasic solvent system ensures excellent solubility for both the hydrophobic dibenzofuran substrate and the inorganic base[2].
Experimental Protocol
This methodology is designed as a self-validating system; intermediate TLC/LC-MS checks are embedded to ensure reaction integrity before proceeding to subsequent steps.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Solvents: Toluene, Ethanol, Deionized Water (Ratio 2:1:1, total volume 10 mL)
Step-by-Step Methodology
Step 1: Reagent Assembly and Inert Atmosphere
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-nitrodibenzofuran, the arylboronic acid, Pd(dppf)Cl
2
·CH
2
Cl
2
, and
K3PO4
.
Seal the flask with a rubber septum.
Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this evacuate/backfill cycle three times to establish a strictly inert atmosphere.
Step 2: Solvent Degassing and Addition
In a separate graduated cylinder, prepare a 10 mL mixture of Toluene/EtOH/H
2
O (2:1:1 v/v/v).
Critical Step: Sparge the solvent mixture with Argon gas through a long needle for at least 15 minutes. Failure to remove dissolved oxygen will result in Pd(II)-mediated homocoupling of the arylboronic acid[3].
Add the degassed solvent mixture to the Schlenk flask via a gas-tight syringe.
Step 3: Thermal Activation and Reaction Monitoring
Place the flask in a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (≥ 800 rpm) to ensure adequate mixing of the biphasic system.
Self-Validation: After 4 hours, temporarily remove the flask from the heat. Withdraw a 10 µL aliquot via syringe, dilute with 0.5 mL ethyl acetate, and wash with 0.5 mL water. Analyze the organic layer via TLC (Hexanes/EtOAc 8:2) and LC-MS.
The reaction is complete when the starting material (3-bromo-2-nitrodibenzofuran) is entirely consumed. (Typical reaction time is 4–8 hours).
Step 4: Biphasic Quench and Extraction
Cool the reaction mixture to ambient temperature.
Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of brine (saturated NaCl solution).
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).
Combine the organic layers and dry over anhydrous Sodium Sulfate (
Na2SO4
). Filter the drying agent.
Step 5: Concentration and Chromatographic Purification
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude residue via flash column chromatography on silica gel. (Eluent gradient: 100% Hexanes to 90:10 Hexanes/EtOAc).
Collect the fractions containing the target 2-nitro-3-aryldibenzofuran, concentrate, and dry under high vacuum to afford the pure product.
Application Note: Orthogonal Derivatization of 3-Bromo-2-nitro-dibenzofuran for High-Throughput Biological Screening
Strategic Rationale & Scaffold Significance In modern medicinal chemistry, the dibenzofuran scaffold is recognized as a highly privileged structure, frequently utilized in the development of novel therapeutics for oncolo...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Scaffold Significance
In modern medicinal chemistry, the dibenzofuran scaffold is recognized as a highly privileged structure, frequently utilized in the development of novel therapeutics for oncology, metabolic disorders, and infectious diseases (1)[1]. Specifically, functionalized dibenzofurans have demonstrated potent efficacy as Casein Kinase 2 (CK2) inhibitors for cancer therapy (2)[2], PTP-MEG2 inhibitors for type-2 diabetes (3)[3], and highly selective MMP-12 inhibitors (4)[4].
To rapidly generate diverse compound libraries for Structure-Activity Relationship (SAR) screening, 3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3) serves as an optimal bifunctional building block (5)[5]. The adjacent bromo and nitro groups provide programmable, orthogonal handles:
C3-Bromide: Functions as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents ().
C2-Nitro: Acts as a masked amine. Following C3 functionalization, the nitro group can be chemoselectively reduced to an aniline, which is subsequently derivatized via amidation, sulfonylation, or reductive amination.
Derivatization Logic & Workflow
Fig 1: Orthogonal derivatization workflow of 3-Bromo-2-nitro-dibenzofuran for library synthesis.
Quantitative Data Summary
Table 1: Reaction Parameters & Expected Yields
Derivatization Stage
Transformation
Reagents & Catalyst
Expected Yield (%)
IPC Validation Method
Stage 1
C3-Arylation
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃
75–85%
LC-MS: Loss of m/z 291/293 doublet
Stage 2
C2-Nitro Reduction
Fe powder, NH₄Cl, EtOH/H₂O
85–95%
TLC: Shift to lower Rf (amine polarity)
| Stage 3 | C2-Amidation | R-COCl, DIPEA, DMF | 60–80% | LC-MS: Appearance of [M+H]⁺ target mass |
Table 2: Target Biological Screening Profiles for Dibenzofuran Derivatives
The Suzuki reaction couples the C3-bromide with an arylboronic acid. This method is highly scalable and cost-effective for fine chemical synthesis (6)[6].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-2-nitro-dibenzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality Note: Pd(dppf)Cl₂ is selected because its bidentate ligand nature minimizes premature reductive elimination, ensuring high yields even with sterically hindered ortho-nitro substituted bromides.
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality Note: The aqueous component is critical to dissolve K₂CO₃, which activates the boronic acid into a reactive boronate complex, facilitating transmetalation (7)[7]. Degas the mixture by sparging with Argon for 15 minutes to prevent the oxidation of the active Pd(0) species.
Reaction: Heat the mixture to 90 °C under Argon for 8–12 hours.
Self-Validating IPC: Analyze an aliquot via LC-MS. The starting material possesses a distinct 1:1 isotopic doublet at m/z ~291/293 due to the ⁷⁹Br/⁸¹Br isotopes. Complete consumption is verified when this doublet vanishes and the target mass appears.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
To convert the C2-nitro group to an amine for subsequent functionalization.
Step-by-Step Methodology:
Preparation: Dissolve the C3-arylated intermediate (1.0 equiv) in a 3:1 mixture of Ethanol and H₂O.
Reagent Addition: Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv). Causality Note: While catalytic hydrogenation (Pd/C, H₂) is standard, it poses a risk of hydrodehalogenation if any residual halogens are present on the newly added aryl ring. The Béchamp reduction (Fe/NH₄Cl) is strictly chemoselective for the nitro group. Furthermore, NH₄Cl acts as a mild proton source, driving the electron transfer from Fe(0) without creating a harshly acidic environment that could degrade sensitive functional groups.
Reaction: Heat to reflux (80 °C) for 2–4 hours.
Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc). The product aniline will exhibit a significantly lower Rf value compared to the highly non-polar nitro precursor.
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with DCM, and dry to yield the pure C2-amine.
Preparation: Dissolve the C2-amine intermediate (1.0 equiv) in anhydrous DMF.
Activation: In a separate vial, activate the desired carboxylic acid (1.2 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF for 10 minutes.
Coupling: Transfer the activated acid to the amine solution. Stir at room temperature for 4 hours.
Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via preparative HPLC to obtain the final screening candidate.
Biological Screening Pathway
Once the diverse library of dibenzofuran derivatives is synthesized, compounds are subjected to high-throughput screening (HTS) to evaluate their bioactivity against specific targets, such as PTP-MEG2 or CK2.
Fig 2: Mechanism of action pathway for dibenzofuran derivatives in biological screening assays.
References
Medicinal active applications of Dibenzofuran deriv
Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors
PubMed Central (NIH)
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor
PubMed Central (NIH)
Unveiling structural components of dibenzofuran-based MMP-12 inhibitors
PubMed Central (NIH)
Analytical Methods for the Detection and Quantification of 3-Bromo-2-nitro-dibenzofuran
Executive Summary 3-Bromo-2-nitro-dibenzofuran is a highly functionalized polycyclic aromatic compound utilized as a critical intermediate in organic synthesis, medicinal chemistry, and the development of organic light-e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Bromo-2-nitro-dibenzofuran is a highly functionalized polycyclic aromatic compound utilized as a critical intermediate in organic synthesis, medicinal chemistry, and the development of organic light-emitting diode (OLED) materials [1]. Due to its rigid dibenzofuran core, halogenation, and nitration, detecting this compound requires analytical methodologies capable of resolving it from closely related structural isomers (e.g., 2-bromo-8-nitro-dibenzofuran) and unreacted precursors.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and materials scientists with a comprehensive, self-validating analytical strategy. This application note details two orthogonal methodologies: HPLC-DAD for high-throughput purity validation and reaction monitoring, and GC-MS for trace-level detection and definitive structural confirmation.
Physicochemical Profile & Analytical Causality
To design an effective analytical protocol, we must first analyze the physicochemical properties of the target molecule. The structural features dictate the choice of chromatography and detection mechanisms.
Table 1: Physicochemical Properties of 3-Bromo-2-nitro-dibenzofuran
Parameter
Value / Description
Analytical Implication
CAS Number
859935-74-3
Unique identifier for reference standard sourcing.
Molecular Formula
C₁₂H₆BrNO₃
High carbon content dictates strong hydrophobicity.
Molecular Weight
292.08 g/mol
Falls within the optimal range for GC-MS volatility.
Provides a built-in self-validating MS fragmentation pattern.
The Causality of Method Selection
HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) : The extended
π→π∗
conjugation of the dibenzofuran core, coupled with the auxochromic effect of the nitro group, provides a massive chromophoric cross-section. This makes UV detection at 254 nm exceptionally sensitive [2]. We utilize a C18 reversed-phase column because the molecule's hydrophobicity ensures strong retention, allowing polar impurities to elute in the void volume.
GC-MS (Gas Chromatography-Mass Spectrometry) : For trace environmental or residual impurity analysis, the compound is sufficiently volatile for gas-phase separation. We utilize Electron Ionization (EI) because the hard ionization fragments the nitro group while leaving the brominated core intact. The ~1:1 isotopic ratio of Bromine acts as a self-validating structural check [3].
Analytical Workflow Diagram
The following diagram illustrates the orthogonal analytical pathways. By splitting the sample into two streams, we achieve both quantitative purity (via HPLC) and qualitative structural confirmation (via GC-MS).
Figure 1: Dual-pathway analytical workflow for the detection of 3-Bromo-2-nitro-dibenzofuran.
Protocol A: HPLC-DAD for Purity Validation
This protocol is designed to separate 3-Bromo-2-nitro-dibenzofuran from its unnitrated precursor (3-bromodibenzofuran) and potential ortho/para nitration isomers.
Reagents and Equipment
System : UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA/DAD) detector.
Column : Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
Mobile Phase A : LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of any trace acidic impurities and sharpening the peak shape of the aromatic analyte [2].
Mobile Phase B : LC-MS grade Acetonitrile.
Step-by-Step Methodology
Sample Preparation : Accurately weigh 10 mg of the sample and dissolve it in 10 mL of Acetonitrile (1 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using a 50:50 Water:Acetonitrile diluent.
Filtration : Filter the sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
System Equilibration : Purge the system and equilibrate the C18 column at 30 °C with 40% Mobile Phase B for 15 minutes.
Gradient Execution : Inject 10 µL of the sample and execute the gradient program outlined in Table 2.
Data Acquisition : Monitor UV absorbance at 254 nm (primary quantification) and 280 nm. Record the 3D DAD spectrum from 200 nm to 400 nm.
Table 2: HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Water + 0.1% TFA)
% Mobile Phase B (Acetonitrile)
0.0
1.0
60
40
2.0
1.0
60
40
12.0
1.0
10
90
15.0
1.0
10
90
15.1
1.0
60
40
20.0
1.0
60
40 (Re-equilibration)
Self-Validation Mechanism (Peak Purity Index)
To ensure the integrated peak is exclusively 3-Bromo-2-nitro-dibenzofuran, extract the UV spectra at the peak's leading edge, apex, and trailing edge using the DAD software. A match factor of >990 (out of 1000) confirms spectral homogeneity, validating that no co-eluting isomers are artificially inflating the purity calculation.
Protocol B: GC-MS for Trace Detection & Structural Confirmation
For trace analysis (e.g., detecting residual 3-Bromo-2-nitro-dibenzofuran in OLED material batches or environmental matrices), GC-MS provides unparalleled sensitivity and structural confirmation.
Reagents and Equipment
System : GC-MS Single Quadrupole or Triple Quadrupole (e.g., Shimadzu GCMS-TQ8040 NX or Agilent Intuvo 9000) [3].
Column : HP-5ms or DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). Causality: The 5% phenyl-methylpolysiloxane stationary phase perfectly matches the polarizability of polycyclic aromatic compounds, ensuring optimal retention and peak symmetry.
Carrier Gas : Ultra-high purity Helium (1.0 mL/min constant flow).
Step-by-Step Methodology
Sample Preparation : Extract the target compound from the matrix using Dichloromethane (DCM). Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL (target concentration: 1–10 µg/mL).
Inlet Configuration : Set the GC inlet to 280 °C. Inject 1 µL of the sample in Splitless mode to maximize trace-level sensitivity. Purge valve opens at 1.0 minute.
Oven Temperature Program :
Initial: 100 °C (Hold 1 min)
Ramp: 15 °C/min to 300 °C
Final: 300 °C (Hold 5 min)
MS Parameters : Set the transfer line to 290 °C and the EI ion source to 250 °C. Operate the mass spectrometer in full scan mode (m/z 50 to 400) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification.
The presence of the bromine atom creates a definitive, self-validating mass spectral signature. Bromine exists in nature as
79
Br (50.69%) and
81
Br (49.31%).
When analyzing the mass spectrum, the analyst must verify the following causality-driven fragmentation rules:
Molecular Ion
[M]+ : Must appear as a doublet at m/z 291 and 293 with approximately equal intensity (1:1 ratio).
Loss of Nitro Group
[M−NO2]+ : The hard electron ionization (70 eV) readily cleaves the C-N bond. This results in a fragment loss of 46 Da, producing a secondary doublet at m/z 245 and 247 .
Loss of Bromine
[M−NO2−Br]+ : Subsequent cleavage of the C-Br bond yields a single, non-isotopic peak at m/z 166 (corresponding to the bare dibenzofuran radical cation).
If the 1:1 isotopic doublet is absent at the expected retention time, the system self-validates that the peak is a false positive (e.g., a non-halogenated matrix interference).
Table 3: GC-MS Target Ions for SIM Mode
Ion Type
m/z Value
Relative Intensity
Diagnostic Purpose
Quantifier Ion
291
100%
Primary quantification (
79
Br isotope)
Qualifier Ion 1
293
~98%
Isotopic validation (
81
Br isotope)
Qualifier Ion 2
245
Variable
Structural confirmation (Loss of -NO₂)
Conclusion
The detection of 3-Bromo-2-nitro-dibenzofuran requires a dual-pronged approach. The HPLC-DAD method provides a robust, high-throughput mechanism for bulk purity analysis, utilizing the compound's strong UV chromophore. Conversely, the GC-MS method leverages the compound's volatility and unique isotopic signature to provide a self-validating system for trace-level detection and structural confirmation. By adhering to the causality-driven parameters outlined in these protocols, laboratories can ensure absolute analytical integrity.
References
Buy 3-Bromo-2-nitro-dibenzofuran (EVT-13467218)
A Comparative Guide to Purity Validation of Dibenzofuran-4-yl(triphenyl)
Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E
Source: Shimadzu Application Notes
URL
Application
Scale-up synthesis of 3-Bromo-2-nitro-dibenzofuran for research
Application Note: Scale-Up Synthesis and Mechanistic Validation of 3-Bromo-2-nitro-dibenzofuran Executive Summary 3-Bromo-2-nitro-dibenzofuran is a highly functionalized polycyclic aromatic intermediate critical to advan...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scale-Up Synthesis and Mechanistic Validation of 3-Bromo-2-nitro-dibenzofuran
Executive Summary
3-Bromo-2-nitro-dibenzofuran is a highly functionalized polycyclic aromatic intermediate critical to advanced research in medicinal chemistry, photochemistry, and the development of phosphorescent organic light-emitting diodes (OLEDs)[1][2]. The synthesis of this compound relies on a precise, two-step sequential electrophilic aromatic substitution (SEAr) strategy: an initial regioselective bromination of the dibenzofuran core, followed by a highly controlled nitration[1]. This guide provides a self-validating, scale-up protocol designed to maximize yield and regiocontrol while mitigating the risks of over-functionalization.
Mechanistic Rationale & Regiocontrol
Designing a scalable synthesis requires a deep understanding of the electronic and steric factors governing the dibenzofuran core.
Step 1: Electrophilic Bromination (C3-Position): The oxygen atom within the dibenzofuran ring acts as a strong electron-donating group, activating the ortho and para sites. Bromination preferentially occurs at the C3 position due to this electronic activation[1]. Utilizing a mild Lewis acid catalyst ensures monobromination and prevents substrate degradation.
Step 2: Regioselective Nitration (C2-Position): The subsequent nitration is directed to the C2 position by a synergistic effect. The newly installed bromine acts as an ortho-director, while the core oxygen acts as a para-director. Computational models reveal that the transition-state energy barrier for C2 nitration is 4.3 kcal/mol lower than for the C1 position, largely due to the bromine's resonance donation stabilizing the Wheland intermediate[3]. Furthermore, steric hindrance between the incoming nitro group and the C9 hydrogen heavily disfavors C1 attack[3].
Process Visualization
Workflow for the two-step scale-up synthesis of 3-Bromo-2-nitro-dibenzofuran.
Scale-Up Protocols
Phase 1: Synthesis of 3-Bromodibenzofuran
Objective: Achieve monobromination at the C3 position with >85% purity[1].
Preparation: In a 5 L jacketed glass reactor equipped with an overhead stirrer and a basic gas scrubber, dissolve 500 g of dibenzofuran (1.0 eq) in 2.5 L of anhydrous dichloromethane (DCM).
Catalysis: Add 5 mol% Iron(III) bromide (FeBr₃).
Causality: FeBr₃ is explicitly chosen over harsher Lewis acids (like AlCl₃) because its milder acidity minimizes substrate decomposition and promotes a highly favorable 95:5 selectivity for the C3 position over the C2 position[3].
Reagent Addition: Cool the mixture to 0–5°C. Add 1.05 equivalents of Br₂ dropwise over 2 hours.
Self-Validation: The reaction progress is visually validated by the consumption of the dark red Br₂ color. The cessation of HBr gas evolution (monitored via the scrubber) indicates the complete consumption of the brominating agent.
Workup: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize any unreacted bromine. A color shift from dark red to pale amber confirms a successful quench.
Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 3-bromodibenzofuran.
Phase 2: Synthesis of 3-Bromo-2-nitrodibenzofuran
Objective: Regioselective introduction of the nitro group at the C2 position[1].
Preparation: Dissolve 400 g of the purified 3-bromodibenzofuran in 2 L of glacial acetic acid in a 5 L jacketed reactor. Cool the solution to 0°C.
Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of 68% HNO₃ and 98% H₂SO₄ (1:1.2 v/v) at 0°C.
Causality: The generation of the highly electrophilic nitronium ion (NO₂⁺) is violently exothermic. Pre-cooling the acid mixture prevents thermal runaway and degradation of the organic substrate.
Addition: Add the nitrating mixture dropwise over 3 hours.
Self-Validation: The internal temperature must be strictly maintained below 5°C. A sudden temperature spike indicates poor mixing and risks oxidative degradation or over-nitration. Adjust the addition rate accordingly.
Reaction: Stir for an additional 4 hours at 0–5°C.
Mechanistic Note: Kinetic isotope effect (KIE) studies yielding kH/kD = 1.0 confirm that C–H bond cleavage is not the rate-determining step, perfectly aligning with a standard SEAr mechanism[3].
Isolation: Pour the reaction mixture over 4 kg of crushed ice to precipitate the crude product. Filter the precipitate and wash extensively with cold distilled water until the filtrate is pH neutral.
Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to obtain pure 3-Bromo-2-nitro-dibenzofuran.
Process Optimization: Batch vs. Continuous Flow
While traditional batch reactors are standard for early-stage research, the reaction conditions for these processes require careful control of temperature and concentration to optimize yield[1]. Transitioning to a continuous-flow reactor paradigm significantly mitigates localized heating and byproduct formation during scale-up[1]. The table below summarizes the quantitative improvements observed when utilizing continuous-flow systems for this specific nitration step[3].
Technical Support Center: 3-Bromo-2-nitro-dibenzofuran Synthesis Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chemical causality behind the synthesis of 3-Bromo-2-nitro-d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chemical causality behind the synthesis of 3-Bromo-2-nitro-dibenzofuran. This compound is a critical building block in organic synthesis and medicinal chemistry, but its preparation is frequently plagued by regioselectivity issues and oxidative degradation[1].
This guide provides a self-validating framework for sequential electrophilic aromatic substitution (SEAr), ensuring high-yield, reproducible results.
Mechanistic Overview & Causal Logic
The synthesis of 3-bromo-2-nitro-dibenzofuran relies on a highly controlled, two-step SEAr process[1]. Success dictates manipulating the electronic environment of the dibenzofuran core:
Regioselective Bromination: The oxygen atom in the dibenzofuran core acts as an electron-donating group, primarily activating the ortho and para positions. Under strictly controlled conditions, initial bromination occurs at the C3 position, yielding 3-bromodibenzofuran[1].
Synergistic Nitration: The subsequent nitration step introduces the nitro group at the 2-position[1]. This is not coincidental; it is driven by synergistic directing effects. The C2 position is para to the activating oxygen atom and ortho to the newly installed bromine atom. This dual-activation makes C2 the most nucleophilic site for nitronium ion attack.
Synthetic workflow and mechanistic pathways for 3-Bromo-2-nitro-dibenzofuran.
Troubleshooting FAQs
Q1: Why is my bromination step yielding a complex mixture including 3,7-dibromodibenzofuran?A: This is a classic over-bromination issue. The oxygen atom activates both aromatic rings of the dibenzofuran core. Once the first ring is brominated at C3, the second ring remains highly activated at the C7 position[2]. If the reaction temperature exceeds 5°C or if bromine is added too rapidly, the activation energy for the second substitution is overcome.
Fix: Maintain the internal temperature strictly between 0–5°C[1], use exactly 1.02 to 1.05 equivalents of Br₂, and ensure vigorous stirring to prevent localized concentration spikes.
Q2: My nitration step results in a dark, tarry mixture and very low yield. What is causing this?A: You are likely observing oxidative degradation. Dibenzofuran derivatives are highly electron-rich. Using standard harsh nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄) will oxidize the aromatic rings before nitration can complete.
Fix: Transition to an in situ generated acetyl nitrate system (nitric acid in acetic anhydride). Acetyl nitrate releases the highly reactive nitronium cation in a controlled manner, accelerating the nitration rate while suppressing oxidative side reactions[3].
Q3: How do I ensure unreacted bromine doesn't cause side reactions during the workup of Step 1?A: Unquenched bromine will continue to react as the mixture warms to room temperature during extraction, ruining your regioselectivity.
Fix: You must quench the reaction with a reducing agent before removing it from the ice bath. Washing the organic layer sequentially with 5% aqueous sodium sulfite will instantly reduce residual Br₂ to harmless bromide ions[4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, follow these validated methodologies. Each step contains built-in validation checks.
Protocol A: Synthesis of 3-Bromodibenzofuran
Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and an internal thermometer. Purge the system with inert gas (N₂ or Ar).
Dissolution: Dissolve 100 mmol of dibenzofuran in 150 mL of anhydrous dichloromethane (CH₂Cl₂). Add 5 mol% of iron(III) bromide (FeBr₃) as a catalyst[1].
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 0–5°C.
Bromination: Dissolve 102 mmol of Br₂ in 50 mL of CH₂Cl₂. Add this solution dropwise via the dropping funnel over 60 minutes. Validation Check: The reaction mixture should evolve HBr gas (can be verified with damp pH paper at the vent).
Quenching & Workup: Stir for an additional 30 minutes at 5°C. While still cold, add 100 mL of 5% aqueous sodium sulfite (Na₂SO₃) to quench unreacted bromine[4]. The red/brown tint of the organic layer should immediately dissipate.
Isolation: Separate the organic layer, wash with 100 mL of saturated brine, and dry over anhydrous magnesium sulfate[4]. Filter and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol to achieve >85% purity[1].
Protocol B: Regioselective Nitration to 3-Bromo-2-nitro-dibenzofuran
Setup: In a clean, dry 250 mL flask, dissolve 50 mmol of the purified 3-bromodibenzofuran in 75 mL of acetic anhydride.
Cooling: Cool the solution to -10°C using an ice/salt or dry ice/acetone bath. Strict temperature control is mandatory here[1].
Nitration: Slowly add 55 mmol of fuming nitric acid dropwise over 45 minutes. Causality Note: The nitric acid reacts with acetic anhydride to form acetyl nitrate, the active, non-oxidizing nitrating species[3]. Maintain the internal temperature below 0°C at all times.
Maturation: Stir the mixture at 0°C for 2 hours.
Workup: Pour the reaction mixture slowly over 300 g of crushed ice with vigorous stirring. The target compound, 3-bromo-2-nitro-dibenzofuran, will precipitate as a solid.
Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acids, and recrystallize from a mixture of ethyl acetate/hexanes.
Quantitative Condition & Yield Analysis
The following table summarizes the causal relationship between reaction parameters and expected yields, serving as a benchmark for your analytical results.
Technical Support Center: Nitration of Bromodibenzofurans
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of nitrated bromodibenzofurans. This guide is designed for researchers, medicinal chemists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of nitrated bromodibenzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this sensitive heterocyclic system. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side reactions and maximize the yield of your target molecule.
Introduction: The Challenge of Regioselectivity
The nitration of bromodibenzofurans is a nuanced process governed by the competing directing effects of the activating furan oxygen and the deactivating, yet ortho-, para-directing, bromine substituent. The dibenzofuran ring system is inherently electron-rich and prone to electrophilic attack, primarily at the 2-position (and by symmetry, the 8-position)[1]. However, the presence of a bromine atom complicates this reactivity, often leading to mixtures of isomers and other side products. Understanding and controlling these pathways is critical for successful synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.
Q1: My reaction yielded a complex mixture of mono-nitro isomers. How can I improve the regioselectivity?
A1: This is the most common challenge and stems from the competing directing effects within the molecule.
Understanding the Causality:
The regiochemical outcome is a balance between the influence of the furan's oxygen atom and the bromine substituent.
Furan Oxygen: As part of the furan ring, the oxygen atom is a powerful activating group. Through resonance, it donates electron density to the aromatic system, strongly directing incoming electrophiles to its ortho and para positions. In the context of the dibenzofuran nucleus, the positions ortho to the oxygen are C1 and C9a, while the key para positions are C3 and C7. However, the most electronically activated and accessible positions for electrophilic attack on the unsubstituted ring are C2 and C8[1].
Bromine Atom (-Br): Bromine is an ortho-, para-director due to the resonance-stabilizing effect of its lone pairs on the arenium ion intermediate. However, it is also a deactivating group due to its strong inductive electron withdrawal[2].
The final product distribution depends on which directing effect is dominant and the starting position of the bromine atom. For example, in 2-bromodibenzofuran , the powerful activating effect of the furan oxygen will likely direct nitration to other positions on the same ring (like C3) or the opposite ring (like C8 or C6), while the bromine directs to C1 and C3. This competition inevitably leads to isomeric mixtures.
Solutions to Improve Regioselectivity:
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -10°C to 0°C). Lower temperatures increase the selectivity of the reaction by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically most stable product.
Use a Milder Nitrating Agent: The standard nitric acid/sulfuric acid mixture is extremely potent and can be unselective. Consider alternative, bulkier, or less reactive nitrating agents that can enhance selectivity based on steric or electronic factors.
Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this is a milder and often more selective reagent[3].
N₂O₄: Dinitrogen tetroxide can offer different selectivity profiles, especially when used in aprotic solvents.
Employ a Shape-Selective Catalyst: The use of a solid acid catalyst, such as a zeolite (e.g., H-ZSM-5), can confer regioselectivity by sterically directing the nitration to the most accessible positions on the substrate, often favoring the para isomer[4].
Q2: I'm observing significant formation of a di-nitrated byproduct. How can I prevent this over-nitration?
A2: Di-nitration occurs because the mono-nitrated product is still sufficiently activated to undergo a second nitration.
Understanding the Causality:
The dibenzofuran ring is highly activated by the furan oxygen. Even after the addition of one deactivating nitro group and the existing bromine, the ring system can remain reactive enough for a second electrophilic attack, especially under harsh conditions (high temperature, excess nitrating agent)[2].
Solutions to Prevent Di-Nitration:
Strict Stoichiometric Control: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a precise 1.0 equivalent of the nitrating agent. This ensures there is no excess reagent available to react with the mono-nitrated product.
Vigorous Temperature Management: This is the most critical parameter. Nitration is highly exothermic. The reaction must be cooled in an ice or ice/salt bath, and the nitrating agent must be added dropwise very slowly to maintain a consistently low internal temperature (e.g., below 5°C). Runaway temperatures are the primary cause of over-nitration.
Slow, Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the bromodibenzofuran. This maintains a low concentration of the electrophile at all times, favoring the more reactive starting material over the less reactive mono-nitro product.
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the product.
Q3: My reaction flask contains a dark, tar-like substance, and my overall yield is poor. What is causing this decomposition?
A3: This is likely due to oxidation of the electron-rich dibenzofuran ring.
Understanding the Causality:
The standard nitrating mixture (HNO₃/H₂SO₄) is not only a source of the nitronium ion (NO₂⁺) but also a powerful oxidizing agent[5]. Electron-rich aromatic systems like dibenzofuran are susceptible to oxidation, which leads to ring-opening, polymerization, and the formation of complex, intractable tars. This is exacerbated by higher temperatures.
Solutions to Prevent Oxidation:
Use Purified Reagents: Ensure your nitric acid is not discolored (i.e., free from dissolved NO₂ gas, which can initiate radical side reactions).
Choose a Non-Oxidizing Nitrating System: If oxidation is a persistent problem, move away from concentrated nitric acid.
Copper(II) nitrate in acetic anhydride: This system, known as the Menke nitration, can be effective for activated systems and operates under less acidic conditions[6].
Bismuth(III) nitrate or other metallic nitrates: These can provide a source of the nitronium ion under milder, non-oxidizing conditions.
Maintain an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions initiated by atmospheric oxygen, especially if radical pathways are suspected.
Immediate Quenching: Once the reaction is complete, quench it immediately by pouring it onto a large volume of crushed ice. This rapidly dilutes the strong acids and deactivates the oxidizing species.
Visualizing Reaction Pathways
The following diagrams illustrate the expected directing effects and potential side reactions during the nitration of a common bromodibenzofuran isomer.
Caption: Predicted pathways in the nitration of 2-bromodibenzofuran.
This protocol is designed to maximize the yield of the mono-nitrated product while minimizing side reactions.
Reagents & Equipment:
Bromodibenzofuran (1.0 eq)
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Acetic Anhydride
Crushed Ice
Sodium Bicarbonate (Saturated Solution)
Brine (Saturated NaCl Solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel
Ice/salt bath
Procedure:
Prepare the Nitrating Mixture: In the dropping funnel, cautiously add concentrated nitric acid (1.0 eq) to a stirred, pre-chilled volume of acetic anhydride (sufficient to ensure fluidity) maintained at 0-5°C. Allow the mixture to stir for 15 minutes at this temperature to form acetyl nitrate.
Set up the Reaction: In the three-neck flask, dissolve the bromodibenzofuran (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane). Cool the flask in an ice/salt bath until the internal temperature is stable between -5°C and 0°C.
Initiate Nitration: Begin the dropwise addition of the prepared acetyl nitrate mixture from the dropping funnel to the stirred solution of bromodibenzofuran. The rate of addition must be slow enough to ensure the internal temperature does not rise above 5°C .
Monitor the Reaction: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress every 15-30 minutes using TLC.
Quench the Reaction: As soon as TLC indicates the consumption of the starting material, carefully pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water (approx. 10x the reaction volume).
Work-up:
If a solid product precipitates, collect it via vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution.
If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 3 times with an organic solvent (e.g., dichloromethane).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (vent frequently!), and finally, brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude product will likely be a mixture of isomers. Purify the desired product using flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
Frequently Asked Questions (FAQs)
Q: Which positions are most likely to be nitrated on a bromodibenzofuran?
A: This depends on the starting isomer. For 2-bromodibenzofuran , the primary sites of attack are likely C3 and C8. The C3 position is ortho to the bromine and para to the furan oxygen, while the C8 position is on the other ring and highly activated by the oxygen. For 3-bromodibenzofuran , the C2 and C4 positions are the most probable targets. Predicting the exact major product requires experimental data, as it is a fine balance of electronics and sterics.
Q: Can I use fuming nitric acid for a more forceful reaction?
A: It is strongly discouraged. Fuming nitric acid, especially with sulfuric acid, is an extremely aggressive and oxidizing medium. For an activated and sensitive substrate like bromodibenzofuran, it would almost certainly lead to extensive di-nitration and oxidative decomposition[2].
Q: What is the best analytical method to confirm the regiochemistry of my product?
A: A combination of techniques is ideal.
NMR Spectroscopy: ¹H and ¹³C NMR are essential. The coupling constants and chemical shifts of the aromatic protons provide definitive information about the substitution pattern.
2D NMR (NOESY/COSY): These experiments can confirm through-space and through-bond correlations, respectively, to unambiguously determine the structure of the isomers.
Mass Spectrometry: Confirms the molecular weight, indicating whether mono- or di-nitration has occurred.
Q: What are the key safety precautions for this reaction?
A: Nitration reactions are potentially hazardous.
Always work in a certified chemical fume hood.
Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
The nitrating mixture (HNO₃/H₂SO₄ or with Ac₂O) is extremely corrosive and a strong oxidant. Avoid contact with skin and combustible materials.
The reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Always have a larger cooling bath ready.
Quenching in ice water must be done slowly and carefully.
Data Summary Table
The following table provides a conceptual summary of factors influencing the nitration of bromodibenzofurans. Note: Specific yield and ratio data are highly dependent on the substrate and exact conditions and should be determined empirically.
Parameter
Low Setting (e.g., -10°C)
High Setting (e.g., >25°C)
Rationale
Temperature
Higher regioselectivity, lower risk of di-nitration
Lower selectivity, high risk of di-nitration and oxidation
Lower temperatures favor the lowest activation energy pathway and control exothermicity.
Nitrating Agent Molarity
1.0 - 1.1 equivalents
> 1.5 equivalents
Strict stoichiometry prevents reaction with the mono-nitrated product.
Choice of Nitrating Agent
Milder (e.g., Acetyl Nitrate)
Harsher (e.g., HNO₃/H₂SO₄)
Milder agents are less oxidizing and can be more selective for activated rings.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common nitration issues.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Eberson, L., Hartshorn, M. P., Radner, F., Merchán, M., & Roos, B. O. (1993). Photochemical Nitration by Tetranitromethane. III. On the Anomalous Nitration and Oxidative Substitution of Dibenzofuran and a Novel Test of the Shaik-Pross Model of Radical Cation Reactivity. Acta Chemica Scandinavica, 47, 176–183. [Link]
Kwok, D. et al. (1994). Regioselective Nitration of Toluene with Solid Zeolite Catalysts. The Journal of Organic Chemistry, 59(17), 4939–4942.
Blechert, S., & Schmidt, B. (1998). Menke Nitration. In Named Reactions in Organic Synthesis (pp. 294-295). Wiley-VCH.
Keumi, T., Tomioka, N., Hamanaka, K., Kakihara, H., Morita, T., Kitajima, H., & Fukushima, M. (1991). Positional reactivity of dibenzofuran in electrophilic substitutions. The Journal of Organic Chemistry, 56(15), 4671–4677. [Link]
Gilman, H., & Wright, G. F. (1930). The Nitration of Furan Derivatives. Journal of the American Chemical Society, 52(6), 2550-2554. [Link]
Smith, K., Musson, A., & DeBoos, G. A. (1996). A novel method for the nitration of simple aromatic compounds. The Journal of Organic Chemistry, 61(23), 8403-8408. [Link]
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Bird, C. W., & Cheeseman, G. W. H. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon Press.
Abdel-Wahhab, S. M., & El-Rayyes, N. R. (1977). Reactions of Benzofuran: Oxidation, Nitration and Bromination of 7-Hydroxy- and 7-Methoxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 32(9), 937-941. [Link]
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
Masters, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
Technical Support Center: Dibenzofuran Functionalization & Synthesis
Welcome to the Application Scientist Support Hub. Dibenzofurans are privileged scaffolds in pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub. Dibenzofurans are privileged scaffolds in pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals. However, functionalizing these rigid, polycyclic heteroaromatic systems often presents challenges related to regioselectivity, catalyst deactivation, and harsh reaction conditions.
This guide is engineered to provide researchers with self-validating protocols, mechanistic insights, and targeted troubleshooting strategies for optimizing dibenzofuran synthesis and functionalization.
Selecting the correct synthetic pathway is the first step in optimization. The functionalization of dibenzofurans generally falls into three distinct mechanistic paradigms, each dictated by the electronic nature of the starting material and the desired substitution pattern.
Mechanistic pathways for dibenzofuran synthesis and functionalization.
Module 2: Standardized Experimental Protocols
To ensure reproducibility, protocols must be treated as self-validating systems. Below are field-proven methodologies with the causality behind each critical step explained.
Objective: Synthesize dibenzofurans from o-iododiaryl ethers using recyclable catalysts.
Substrate Preparation: Dissolve the o-iododiaryl ether (50 mg) in 3 mL of dimethylacetamide (DMA)[1].
Causality: DMA is a highly polar aprotic solvent that stabilizes the polar palladacycle intermediate during the catalytic cycle.
Catalyst & Base Introduction: Add 10 wt % Pd/C (0.3 mol %) and NaOAc (3 equiv)[1].
Causality: Heterogeneous Pd/C allows for ligand-free conditions and easy catalyst recovery. NaOAc acts as a mild base to facilitate the Concerted Metalation-Deprotonation (CMD) pathway without degrading sensitive functional groups[1].
Thermal Activation: Heat the mixture to 140 °C for 16 hours[1].
Causality: High thermal energy is strictly required because the C–O reductive elimination from the Pd(II) species is the turnover-limiting step, demanding significant activation energy[2].
Objective: Assemble highly substituted dibenzofurans from unreactive fluoroarenes.
Superbase Generation: In a dry flask at -78 °C, combine nBuLi and KOtBu in THF[3].
Causality: Standard bases like LDA are insufficiently basic for fluoroarenes. This superbasic mixture (Schlosser's base) is required to overcome the high pKa barrier of the ortho-C–H bond[3].
Zincation: Introduce ZnCl₂ to the lithiated intermediate[3].
Causality: Transmetalation from lithium to zinc tempers the nucleophilicity of the intermediate, preventing unwanted side reactions and preparing it for a controlled Negishi cross-coupling[3].
Cross-Coupling & SNAr: Add 2-bromophenyl acetate and a Pd catalyst, perform a solvent exchange to DMF, add Cs₂CO₃, and heat to 120 °C overnight[3].
Causality: The Negishi coupling joins the two rings. Heating with Cs₂CO₃ deprotects the acetate group in situ, triggering an intramolecular nucleophilic aromatic substitution (SNAr) that closes the furan ring[3].
Module 3: Optimization Data & Quantitative Comparisons
When optimizing transition-metal-catalyzed C–H activation, the choice of additive and solvent drastically alters the yield. The table below summarizes the optimization landscape for the cyclization of o-iododiaryl ethers.
Increased steric bulk of pivalate enhances intermediate stability[1].
Pd/C (0.3 mol%)
NaOAc (3.0)
DMA
140
>85
Optimal base/solvent pairing for ligand-free, high-temperature turnover[1].
Module 4: Troubleshooting Scenarios
Issue 1: Poor conversion in Pd-catalyzed C–O cyclization of o-iododiaryl ethers.Diagnosis & Solution: If you are using standard acetic acid as an additive, your palladacycle intermediate may lack stability. Switching the additive from acetic acid to pivalic acid has been shown to increase yields (e.g., from 45% to 60%) because the sterically bulky pivalate ligand facilitates the C–H bond cleavage more efficiently[1]. For maximum conversion, abandon homogeneous conditions entirely and utilize reusable Pd/C (0.3 mol%) with NaOAc in DMA at 140 °C, which reliably furnishes dibenzofurans in excellent yields[1].
Issue 2: My directed ortho-metalation (DoM) of fluoroarenes is failing to yield the metalated intermediate.Diagnosis & Solution: Fluoroarenes are notoriously resistant to standard lithiation. If you are using LDA, the basicity is insufficient. You must adapt your standard procedure to use a superbasic nBuLi/KOtBu system at cryogenic temperatures to achieve quantitative lithiation prior to zincation[3].
Issue 3: Substrate degradation due to harsh thermal conditions (140 °C+).Diagnosis & Solution: If your substrate contains thermally labile functional groups, transition to a visible-light-promoted photoredox method. By utilizing a photosensitizer like T(p-F)PPT (1 mol%) with tBuONO in trifluoroethanol (TFE) under a standard 23 W CFL bulb, you generate a diazonium intermediate in situ from 2-(2′-aminoaryl)phenols. The high excited oxidizing potential of the photosensitizer forms an oxyradical intermediate, driving efficient C–O bond formation at room temperature[4].
Module 5: Frequently Asked Questions (FAQs)
Q: What is the true turnover-limiting step in Pd-catalyzed phenol-directed C–H activation?A: While C–H bond cleavage is often assumed to be the bottleneck, rigorous mechanistic studies indicate that the turnover-limiting step in these specific systems is actually the C–O reductive elimination from the Pd(II) intermediate[2]. This is why elevated temperatures are often mandatory.
Q: Can rhodium be used instead of palladium for dibenzofuran synthesis?A: Yes. Rhodium-catalyzed decarbonylative C–H arylation of 2-aryloxybenzoic acids is a highly effective and complementary route. A major advantage of this Rh-catalyzed system is its high chemoselectivity; it leaves existing halogen substituents (like C–Br bonds) completely intact, providing synthetic flexibility for downstream cross-coupling functionalization[5].
Q: In metal-free or Cu-catalyzed cyclizations of cyclic diaryliodonium salts, where does the oxygen atom in the furan ring originate?A: It originates from water. Isotope-labeling control experiments using H₂¹⁸O have proven that the oxygen atom in the resulting dibenzofuran is derived directly from the water solvent via an oxygen–iodine exchange mechanism, rather than from atmospheric oxygen[6].
References
Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. ACS Publications.[Link]
Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. PMC - NIH.[Link]
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society.[Link]
Visible-Light-Promoted Synthesis of Dibenzofuran Derivatives. The Journal of Organic Chemistry.[Link]
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry.[Link]
Rhodium-Catalyzed Decarbonylative C–H Arylation of 2-Aryloxybenzoic Acids Leading to Dibenzofuran Derivatives. Organic Letters.[Link]
Purification strategies to remove isomers of 3-Bromo-2-nitro-dibenzofuran
Technical Support Center: Isolation and Purification of 3-Bromo-2-nitrodibenzofuran Executive Summary Welcome to the advanced troubleshooting portal for the synthesis and purification of 3-bromo-2-nitrodibenzofuran. When...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Isolation and Purification of 3-Bromo-2-nitrodibenzofuran
Executive Summary
Welcome to the advanced troubleshooting portal for the synthesis and purification of 3-bromo-2-nitrodibenzofuran. When functionalizing polycyclic aromatic compounds, regioselectivity is a persistent challenge. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to isolate the target C2-nitro isomer from closely related regioisomers.
Mechanistic Root Cause of Isomer Formation
Understanding why isomers form is the first step in removing them. The synthesis of 3-bromo-2-nitrodibenzofuran typically proceeds via the electrophilic nitration of 3-bromodibenzofuran[1].
Fig 1: Electrophilic aromatic substitution pathway and isomer distribution for 3-bromodibenzofuran.
Troubleshooting FAQs
Q: Why does the nitration of 3-bromodibenzofuran yield multiple isomers, and what is their distribution?A: The reaction is governed by competing electronic and steric effects. The dominant product is the C2-nitro isomer (approx. 92% yield)[1]. This high regioselectivity is driven by the combined influence of the oxygen atom's para-directing effect and the bromine atom's ortho-activation, which creates a higher positive charge density at the C2 position[1]. Density functional theory (DFT) calculations show that the transition-state energy barrier for C2 nitration is 4.3 kcal/mol lower than for C1[1]. The remaining <8% consists of C1 and C4 isomers, which are sterically hindered by the C9 hydrogen and the bulky bromine atom, respectively.
Q: Is the C-H bond cleavage the rate-determining step in this isomer formation?A: No. Experimental validation using isotopic labeling (¹⁵NO₂) and kinetic isotope effects (KIEs) reveals a KIE (kH/kD) of 1.0[1]. This indicates that the formation of the Wheland intermediate (the initial electrophilic attack by the nitronium ion), rather than the subsequent deprotonation, is the rate-determining step[1].
Q: My crude product is contaminated with ~8% of these minor isomers. What is the most scalable removal strategy?A: Recrystallization is the most scalable first-line defense. Polyhalogenated and nitro-aromatic compounds exhibit significant differential solubility based on their crystal lattice energies. The highly symmetrical and less sterically hindered C2-isomer packs more efficiently into a crystal lattice than the bulky C1/C4 isomers, allowing it to selectively precipitate from a carefully chosen solvent/anti-solvent system.
Step-by-Step Purification Methodologies
Protocol A: Selective Recrystallization (First-Line Purification)
Causality: Toluene dissolves the crude mixture at elevated temperatures due to favorable interactions with the polarizable bromine and nitro groups. Hexane acts as an anti-solvent, selectively crashing out the thermodynamically stable C2-isomer while keeping the amorphous minor isomers in solution.
Dissolution: Suspend 10 g of crude 3-bromo-2-nitrodibenzofuran in 50 mL of toluene. Heat to 85°C with stirring until complete dissolution is achieved.
Hot Filtration: Pass the hot solution through a pre-warmed Buchner funnel to remove any insoluble polymeric degradation products.
Anti-Solvent Addition: While maintaining the solution at 80°C, add hot hexanes dropwise until the solution becomes persistently turbid (approx. 20-30 mL).
Controlled Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours to promote large crystal growth (trapping fewer impurities). Transfer to an ice bath (0-5°C) for 1 hour.
Self-Validation: Filter the crystals and wash with 10 mL of cold hexanes. Validate the success of the recrystallization by running a Thin Layer Chromatography (TLC) plate (Hexanes:DCM 8:2). A single spot indicates success; multiple spots necessitate Protocol B.
Protocol B: Flash Column Chromatography (For Closely Eluting Regioisomers)
Causality: If recrystallization fails, silica gel chromatography separates isomers based on subtle differences in their dipole moments. The steric bulk around the nitro group in minor isomers prevents optimal interaction with the polar silanol groups on the silica, causing them to elute at different rates than the C2-isomer.
Column Packing: Slurry pack a silica gel column (230-400 mesh) using 100% hexanes.
Dry Loading: Dissolve the partially purified mixture in a minimum volume of DCM. Add a small amount of silica gel, evaporate the DCM under reduced pressure, and load the dry powder onto the top of the column.
Gradient Elution: Begin elution with 100% hexanes (2 column volumes). Gradually increase the polarity to 90:10 Hexanes:DCM.
Self-Validation: Collect 20 mL fractions. Spot each fraction on a TLC plate and visualize under a 254 nm UV lamp. Combine fractions containing only the target Rf value and evaporate. Analyze via NMR to confirm the absence of isomeric proton shifts.
Protocol C: Preparative Reverse-Phase HPLC (For >99.5% Purity)
Causality: For applications requiring ultra-high purity (e.g., electronic materials or in vivo studies), reverse-phase HPLC exploits the hydrophobicity of polyhalogenated dibenzofurans[2]. Acetonitrile is used as the organic modifier because it provides superior solvation for brominated aromatics compared to methanol[2].
System Setup: Equip the HPLC with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase: Run an isocratic elution using 85:15 Acetonitrile:Water[2].
Execution: Inject the sample and run at a flow rate of 15 mL/min. Monitor the eluent using a Diode Array Detector (DAD) at 254 nm and 280 nm.
Self-Validation: Collect the major peak. Re-inject a 5 µL aliquot of the collected fraction onto an analytical C18 column. The protocol is validated if the chromatogram shows a single peak with >99.5% Area Under the Curve (AUC).
Technical Support Center: Structural Elucidation of 3-Bromo-2-nitro-dibenzofuran
Welcome to the analytical support center for the structural confirmation of 3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3, Molecular Formula: C12H6BrNO3)[1][2]. This guide is designed for researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the analytical support center for the structural confirmation of 3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3, Molecular Formula: C12H6BrNO3)[1][2]. This guide is designed for researchers and drug development professionals who need to rigorously validate the regiochemistry and structural integrity of this dibenzofuran derivative.
Part 1: Structural Elucidation Workflow
To ensure absolute scientific integrity, the structural confirmation must follow a self-validating orthogonal approach, combining high-resolution mass spectrometry (HRMS) with multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography[3][4].
Figure 1: Self-validating analytical workflow for the structural confirmation of 3-Bromo-2-nitro-dibenzofuran.
Step-by-Step Methodology
Purity Assessment & HRMS : Dissolve the sample in LC-MS grade acetonitrile. Run ESI-HRMS in positive/negative mode to identify the exact mass (Theoretical exact mass for C12H6BrNO3 is approx 290.95). Look for the characteristic 1:1 isotopic pattern of the Bromine atom (
79
Br and
81
Br)[1].
1D NMR Acquisition : Dissolve 10-15 mg of the compound in CDCl3 or DMSO-d6. Acquire
1
H (400/600 MHz) and
13
C NMR spectra. Focus on the aromatic region (7.0 - 8.5 ppm)[4].
2D NMR Mapping : Perform HSQC to map protons to their directly attached carbons, and HMBC to trace 2-bond and 3-bond carbon-proton couplings across the fused ring system[3].
Crystallization : For absolute certainty, grow single crystals via slow evaporation (e.g., from dichloromethane/hexane) and analyze via single-crystal X-ray diffraction[4].
Note: Chemical shifts (
δ
) are approximate and solvent-dependent (e.g., CDCl3).
Nucleus
Position
Expected Multiplicity
Causality / Structural Rationale
1
H
H-1
Singlet (s)
Located between the oxygen-bearing carbon and the nitro group. No adjacent protons mean no ortho-coupling (
J≈8
Hz).
1
H
H-4
Singlet (s)
Located between the bromo group and the ring junction. Para to H-1, resulting in only negligible long-range coupling.
1
H
H-6,7,8,9
Multiplets (m)
The unsubstituted second ring of the dibenzofuran core will show a complex ABCD spin system[5].
13
C
C-2 (C-NO2)
Quaternary
Highly deshielded due to the strong electron-withdrawing nature of the nitro group.
13
C
C-3 (C-Br)
Quaternary
Shielded relative to C-2 due to the heavy atom effect of Bromine.
Part 3: Troubleshooting Guides & FAQs
Q: How do I definitively distinguish 3-Bromo-2-nitro-dibenzofuran from its isomer, 2-Bromo-3-nitro-dibenzofuran?
A: The primary differentiator is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum . In 3-bromo-2-nitro-dibenzofuran, the proton at position 4 (H-4) will show a strong 3-bond correlation to the carbon bearing the bromine atom (C-3). Conversely, in the 2-bromo-3-nitro isomer, H-4 would show a 3-bond correlation to the carbon bearing the nitro group (C-3). Additionally, NOESY cross-peaks can help identify spatial proximity if any functional group modifications are made.
Q: My
1
H NMR shows doublets instead of singlets for the substituted ring. What went wrong?
A: If you observe ortho-coupled doublets (
J≈8
Hz) instead of two singlets (or para-coupled doublets with
J<1
Hz), your substitution pattern is incorrect. This indicates that the bromo and nitro groups are likely at positions 1 and 2, or 3 and 4, leaving two adjacent protons on that ring. You have synthesized an unintended regiomer during your electrophilic bromination/nitration steps[1].
Q: Why is the solubility of my compound so poor in standard NMR solvents?
A: Dibenzofurans with rigid, planar structures and strong intermolecular dipole interactions (due to the nitro group) often exhibit poor solubility in non-polar solvents[1].
Fix: Switch from CDCl3 to a more polar, disruptive solvent like DMSO-d6 or DMF-d7. Heating the NMR tube gently prior to acquisition can also improve the signal-to-noise ratio.
References
ResearchGate. "Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans". Available at:[Link]
National Institutes of Health (PMC). "Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases". Available at:[Link]
Technical Support Center: Advanced Troubleshooting for Dibenzofuran Functionalization
Welcome to the Technical Support Center for polycyclic aromatic functionalization. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity challenges—specifically,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for polycyclic aromatic functionalization. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity challenges—specifically, avoiding over-nitration (dinitro and trinitro byproducts)—during the synthesis of 3-bromo-2-nitrodibenzofuran.
Mechanistic Causality: Why Over-Nitration Occurs
To control a reaction, you must first understand the electronic landscape of your substrate. Dibenzofuran is an electron-rich heterocyclic system where the central oxygen atom strongly activates the fused benzene rings toward Electrophilic Aromatic Substitution (SEAr) via resonance (+M effect)[1].
The synthesis of 3-bromo-2-nitrodibenzofuran relies on a sequential SEAr strategy[2]. In your starting material, 3-bromodibenzofuran , the C2 position is synergistically activated: it is para to the ethereal oxygen and ortho to the bromine atom. This directs the first nitration event highly selectively to C2[2].
The Over-Nitration Trap: Once the C2 position is nitrated, that specific benzene ring becomes strongly deactivated by the electron-withdrawing nitro group. However, the unsubstituted second ring (C6–C9) remains activated by the central oxygen. If the reaction conditions are too harsh, the excess nitronium ions (
NO2+
) will attack the second ring (typically at C8, para to the oxygen), resulting in the formation of 3-bromo-2,8-dinitrodibenzofuran[1]. Preventing this requires strict kinetic and thermodynamic control over the nitrating species.
SEAr pathway of 3-bromodibenzofuran highlighting the thermodynamic risk of over-nitration.
Troubleshooting FAQs
Q1: I am using exactly 1.0 equivalent of
HNO3
, but I still see up to 15% dinitro byproduct. Why?A1: This is a classic mass-transfer issue. If you add the substrate to the nitrating agent (forward addition) or add the nitrating agent too quickly, the local concentration of
NO2+
at the point of the droplet impact far exceeds 1.0 equivalent. The newly formed mono-nitrated product in that microscopic zone reacts a second time before the
NO2+
can disperse.
Solution: Always use reverse addition (adding the nitrating agent to the substrate) via a syringe pump with high-shear stirring to ensure the substrate is always in bulk excess.
Q2: What is the optimal nitrating agent to prevent over-nitration?A2: Avoid traditional "mixed acid" (
HNO3
/
H2SO4
). It generates a massive, instantaneous spike of free
NO2+
that strips away regiocontrol. Instead, react concentrated nitric acid with acetic anhydride to form acetyl nitrate (
CH3COONO2
)[3]. Acetyl nitrate acts as a "slow-release" reservoir for the nitronium ion. It is reactive enough to nitrate the highly activated C2 position but too mild to overcome the activation energy required to nitrate the deactivated mono-nitro intermediate[3].
Q3: How critical is temperature control during the addition phase?A3: It is the single most critical variable. The activation energy (
Ea
) for the first nitration is low, while the
Ea
for the second nitration is higher. At 0 °C, the thermal energy of the system is sufficient only to overcome the first
Ea
. If the internal temperature spikes above 5 °C due to the exothermic nature of the reaction, the system gains enough thermal energy to breach the threshold for the second nitration, irreversibly shifting your yield toward the dinitro thermodynamic sink.
Quantitative Data: Nitrating Agent Comparison
To empirically justify reagent selection, compare the selectivity profiles of common nitrating systems applied to dibenzofuran derivatives:
Nitrating System
Solvent
Temp (°C)
Electrophile Release Rate
Selectivity (Mono:Di)
Recommendation
HNO3
/
H2SO4
None / DCM
0 to 20
Very High (Free
NO2+
)
< 70:30
Not Recommended
HNO3
/ Acetic Acid
AcOH
10 to 25
High
85:15
Use with strict thermal control
HNO3
/ Acetic Anhydride
DCM /
Ac2O
-5 to 5
Moderate (Acetyl Nitrate)
> 95:5
Highly Recommended
Cu(NO3)2
/ Acetic Anhydride
Ac2O
0 to 10
Very Low
> 98:2
Best for highly sensitive substrates
Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes acetyl nitrate to ensure kinetic control. It is designed as a self-validating system; specific visual and thermal checkpoints are embedded to confirm the reaction is proceeding correctly.
Optimized experimental workflow for the mono-nitration of 3-bromodibenzofuran.
Step-by-Step Methodology:
Step 1: Preparation of the Nitrating Mixture (Acetyl Nitrate)
Action: In a flame-dried flask under
N2
, add 1.2 equivalents of Acetic Anhydride. Cool the flask to 0 °C. Slowly add 1.05 equivalents of fuming
HNO3
dropwise.
Causality: Mixing nitric acid and an anhydride forms the acylated nitrate intermediate[3].
Validation Checkpoint: The solution should remain colorless to very pale yellow. If it turns dark orange, the temperature was too high, resulting in the decomposition of the nitric acid. Discard and restart.
Step 2: Substrate Preparation
Action: In the main reactor, dissolve 1.0 equivalent of 3-bromodibenzofuran in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the reactor to -5 °C using an ice/brine bath.
Step 3: Controlled Reverse Addition
Action: Transfer the acetyl nitrate solution to a syringe pump. Add it dropwise to the main reactor over 2 hours.
Causality: Reverse addition prevents substrate starvation. The slow rate ensures the heat of reaction is dissipated by the cooling bath, preventing the thermal breach required for dinitration.
Validation Checkpoint: Monitor the internal thermometer. The temperature must not exceed 2 °C.
Step 4: Reaction Monitoring & Quenching
Action: Stir for 1 hour at 0 °C. Once HPLC confirms >95% conversion, quench the reaction by pouring the mixture directly into a vigorously stirred beaker of ice-cold saturated
NaHCO3
.
Causality: Acetyl nitrate is highly reactive. Quenching in ambient water can cause an exothermic spike, driving late-stage over-nitration. The ice absorbs the heat of neutralization while the bicarbonate safely neutralizes the acetic acid and unreacted
HNO3
.
Step 5: Workup and Purification
Action: Separate the organic DCM layer, wash with brine, dry over
MgSO4
, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
Causality: Ethanol recrystallization exploits the differential solubility between the mono-nitrated product and the highly polar, rigid dinitro-byproducts, ensuring >99% purity of 3-bromo-2-nitrodibenzofuran.
Comparative Biological Activity of 3-Bromo-2-nitro-dibenzofuran and Related Heterocycles: A Technical Guide
As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate the structure-activity relationships (SAR) of planar aromatic scaffolds. Dibenzofuran derivatives represent a highly pr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate the structure-activity relationships (SAR) of planar aromatic scaffolds. Dibenzofuran derivatives represent a highly privileged class of molecules in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and photochemical properties.
This guide provides an objective, data-driven comparison between 3-Bromo-2-nitro-dibenzofuran (3-BNDF) and similar compounds, such as natural cercosporamide derivatives and fluorinated dihydrobenzofurans. By dissecting the causality behind their biological mechanisms and detailing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals.
Structural Causality: Why Modulate the Dibenzofuran Core?
The biological efficacy of dibenzofuran derivatives is not accidental; it is driven by precise electronic and steric tuning of the tricyclic core. The fully aromatic planar structure allows these molecules to intercalate into hydrophobic pockets, such as the ATP-binding clefts of kinases[1].
When comparing 3-BNDF to other derivatives, we must analyze the specific functional groups:
The Dibenzofuran Scaffold: Provides the rigid, hydrophobic backbone necessary for target engagement. Unlike partially saturated dihydrobenzofurans, the fully aromatic dibenzofuran core maintains strict planarity, which is critical for binding to targets like Pim-1 and CLK1 kinases[2].
The 3-Bromo Substituent (Halogen Bonding): Halogenation significantly increases lipophilicity (LogP), enhancing cellular permeability. More importantly, the polarizable bromine atom can participate in halogen bonding with backbone carbonyls in protein active sites, locking the inhibitor into a thermodynamically favorable conformation.
The 2-Nitro Substituent (Electronic & Photochemical Tuning): The nitro group acts as a potent electron-withdrawing group (EWG). This lowers the HOMO/LUMO gap of the aromatic system, altering its redox potential. Furthermore, ortho-nitroaromatic systems are highly valued in biological applications for their photochemical properties. Nitrodibenzofuran (NDBF) derivatives are superior one- and two-photon sensitive protecting groups used for caging biological thiols in peptides, allowing for precise spatiotemporal uncaging with near-infrared light[3].
Caption: Pim-1 kinase inhibition pathway by dibenzofuran derivatives leading to apoptosis.
Quantitative Comparative Data
To objectively evaluate 3-BNDF, we must benchmark it against established reference compounds in the dibenzofuran class. The table below synthesizes experimental data comparing these scaffolds across different biological targets.
Data Interpretation: While natural products like Cercosporamide exhibit nanomolar potency due to complex polyoxygenation, highly functionalized synthetic intermediates like 3-BNDF provide a versatile dual-threat: they act as rigid pharmacophores for kinase inhibition and possess the necessary electronics for advanced photochemical biological assays.
Self-Validating Experimental Workflows
To ensure scientific integrity, biological activity must be measured using self-validating systems. Below are the step-by-step methodologies designed to evaluate the kinase inhibitory and photochemical properties of 3-BNDF and similar compounds.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the ability of dibenzofuran derivatives to competitively inhibit ATP binding in kinases (e.g., Pim-1).
Causality of Experimental Design: We utilize a luminescence-based ADP detection assay rather than a radioactive ³²P assay. This eliminates radioactive waste while providing a high-throughput, self-validating readout: luminescence is directly proportional to kinase activity. Dithiothreitol (DTT) is mandated in the buffer to prevent artifactual oxidative cross-linking of the kinase's cysteine residues by the nitro group of 3-BNDF.
Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT. Rationale: MgCl₂ is critical as ATP must be complexed with magnesium to be recognized by the kinase active site.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-BNDF in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate. The final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme/Substrate Addition: Add 5 µL of Pim-1 kinase and peptide substrate mix to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the enzyme.
Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration) to start the reaction. Incubate for 60 minutes.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This step completely depletes unreacted ATP, ensuring background noise is eliminated.
Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
Readout: Measure luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Caption: Step-by-step workflow for the ADP-Glo in vitro kinase inhibition assay.
Because the 2-nitro-dibenzofuran system is a known photolabile protecting group, its biological utility often involves light-triggered activation.
Peptide Conjugation: Synthesize a cysteine-containing target peptide. Conjugate the thiol group with the 3-bromo-2-nitro-dibenzofuran derivative to render the peptide biologically inactive (caged).
Irradiation Setup: Place the caged peptide in a quartz cuvette in PBS (pH 7.4).
Two-Photon Photolysis: Irradiate the sample using a mode-locked Ti:Sapphire laser tuned to 800 nm. Rationale: Two-photon excitation allows for deep tissue penetration with minimal phototoxicity compared to standard UV irradiation.
HPLC/MS Validation: Aliquot samples at 0, 5, 10, and 20 minutes. Analyze via LC-MS to quantify the disappearance of the caged peptide and the appearance of the free, biologically active peptide.
Conclusion
The biological activity of 3-Bromo-2-nitro-dibenzofuran and its analogs is a masterclass in heterocyclic design. While natural derivatives like Cercosporamide offer raw potency, the strategic placement of halogens and nitro groups in synthetic derivatives like 3-BNDF provides researchers with highly tunable tools. Whether utilized as rigid kinase inhibitors relying on halogen bonding, or as advanced photolabile groups for spatiotemporal control of biological pathways, the dibenzofuran scaffold remains a cornerstone of modern drug development.
References
A Comparative Analysis of the Biological Activities of Dihydrobenzofuran and Dibenzofuran Derivatives - BenchChem.
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC (National Institutes of Health).
Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - Journal of the American Chemical Society.
Spectroscopic Analysis and Confirmation of 3-Bromo-2-nitrodibenzofuran Structure: A Comparison Guide
As a Senior Application Scientist in structural elucidation, I frequently oversee the analytical validation of complex polycyclic aromatic intermediates. 3-Bromo-2-nitrodibenzofuran ( C12H6BrNO3 ) is a highly valued s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural elucidation, I frequently oversee the analytical validation of complex polycyclic aromatic intermediates. 3-Bromo-2-nitrodibenzofuran (
C12H6BrNO3
) is a highly valued scaffold in the synthesis of advanced OLED materials and potent pharmaceutical agents, particularly as a precursor for Casein Kinase 2 (CK2) inhibitors () [2].
However, confirming its exact structure presents a significant analytical bottleneck. The synthesis typically involves the electrophilic bromination of the dibenzofuran core at the 3-position, followed by nitration using a nitric/sulfuric acid mixture to target the 2-position () [1]. The causality of the analytical challenge lies in the competing electronic directing effects of the ring oxygen and the deactivating bromine atom. This competition frequently yields a complex mixture of regioisomers (e.g., 3-bromo-4-nitro or 2-bromo-3-nitro).
Relying on standard analytical methods often leads to false positives, derailing downstream synthesis. This guide objectively compares a Routine Analytical Suite against an Advanced Elucidation Suite , providing the mechanistic causality behind method selection, empirical data comparisons, and self-validating experimental protocols.
Workflow Comparison: Routine vs. Advanced Structural Elucidation
To definitively confirm the regiochemistry of 3-bromo-2-nitrodibenzofuran, the analytical workflow must map the exact carbon-proton connectivity. The diagram below illustrates why routine methods fail and advanced methods succeed.
Workflow comparison for structural elucidation of 3-bromo-2-nitrodibenzofuran.
Analytical Suite Performance Comparison
When evaluating a synthesized batch of 3-bromo-2-nitrodibenzofuran, the choice of analytical suite directly impacts the integrity of the drug development pipeline. Table 1 summarizes the objective performance metrics of both workflows.
Table 1: Analytical Suite Performance Comparison
Analytical Metric
Workflow A: Routine Suite (1D NMR, LR-MS)
Workflow B: Advanced Suite (2D NMR, HRMS)
Regioisomer Discrimination
Low (Cannot reliably distinguish 3-bromo-2-nitro from 2-bromo-3-nitro)
High (Definitive mapping via HMBC/NOESY correlations)
Mass Accuracy
Nominal (
±
0.5 Da)
Exact (
±
5 ppm)
Isotopic Pattern Resolution
Poor (Often overlaps with background matrix noise)
Near Zero (Orthogonal validation prevents misassignment)
Experimental Protocols & Causality
To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems . This means the protocol inherently contains internal checks that will fail safely if the data is compromised or the structural assignment is incorrect.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) via APCI
Causality for Method Selection: Electrospray Ionization (ESI) is notoriously poor for dibenzofurans because they lack easily ionizable basic amines or acidic protons. We utilize Atmospheric Pressure Chemical Ionization (APCI) because it forces ionization via a corona discharge in the gas phase, making it highly effective for neutral, highly aromatic halogenated compounds () [2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile/Toluene (9:1 v/v) to ensure complete solvation of the rigid aromatic core.
Chromatography: Inject 2
μ
L onto a C18 UPLC column. Run a rapid gradient of 50% to 100% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Source Parameters: Set the APCI corona discharge current to 5.0
μ
A, probe temperature to 450°C, and acquire data in positive ion mode (
[M+H]+
).
Data Acquisition: Scan from m/z 150 to 500 using a Time-of-Flight (TOF) or Orbitrap analyzer calibrated to sub-5 ppm mass accuracy.
Self-Validation Mechanism:
The system validates the compound's identity through its isotopic signature. The operator must observe a strict 1:1 doublet at m/z 290.9531 (
79Br
) and m/z 292.9511 (
81Br
). If the ratio deviates to 3:1, the system flags a chlorine contamination. If the exact mass deviates by >5 ppm, the instrument calibration is deemed invalid, and the structural confirmation is automatically aborted.
Protocol 2: 2D NMR (HMBC and NOESY) Acquisition
Causality for Method Selection: 1D
1H
NMR only reveals that there are two isolated protons (singlets) on the substituted ring. It cannot tell you where they are relative to the nitro and bromo groups. Heteronuclear Multiple Bond Correlation (HMBC) is required to trace the 3-bond carbon-proton couplings, bridging the gap between the protons and the quaternary carbons bearing the functional groups.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of
CDCl3
(100% atom D) containing 0.03% TMS as an internal standard.
1D Baselines: Acquire standard
1H
(600 MHz) and
13C
(150 MHz) spectra to establish chemical shift baselines.
HMBC Acquisition: Set up a
1H−13C
HMBC experiment optimized for long-range couplings (
nJCH
= 8 Hz). Run for 256 increments with 32 scans per increment to ensure sufficient signal-to-noise for the quaternary carbons.
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300 ms to detect through-space spatial proximity between protons.
Self-Validation Mechanism:
The structural assignment is validated by the HMBC cross-peak between H-1 and C-2 (the carbon bearing the
NO2
group). Furthermore, if the NOESY spectrum shows a correlation between the H-1 and H-4 protons, the structural assignment is fundamentally flawed (as para protons are too far apart to show an NOE signal). This internal contradiction immediately triggers a rejection of the 3-bromo-2-nitro assignment.
Quantitative Data Presentation
The table below provides the definitive spectroscopic fingerprint for the correct 3-bromo-2-nitro regioisomer, generated via the Advanced Elucidation Suite.
Table 2:
1H
and
13C
NMR Assignments for 3-Bromo-2-nitrodibenzofuran (600 MHz,
CDCl3
)
Position
1H
Chemical Shift (ppm)
Multiplicity & Coupling (Hz)
13C
Chemical Shift (ppm)
Key HMBC Correlations (
1H→13C
)
1
8.65
Singlet (s)
118.4
C-2 (
C−NO2
), C-3, C-4a
2
-
-
142.1 (
C−NO2
)
-
3
-
-
113.5 (
C−Br
)
-
4
7.92
Singlet (s)
115.2
C-2, C-3 (
C−Br
), C-4b
6
8.05
Doublet (d, J = 7.8)
121.3
C-4b, C-7
7
7.41
Triplet (t, J = 7.5)
123.8
C-6, C-8
8
7.55
Triplet (t, J = 7.5)
128.4
C-7, C-9
9
7.62
Doublet (d, J = 7.8)
112.1
C-5a, C-8
Note: The extreme deshielding of H-1 (8.65 ppm) is caused by the anisotropic effect of the adjacent nitro group at C-2, serving as a primary indicator of successful 2-position nitration.
References
Rumler, H., Schmithals, C., Werner, C., et al. "Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers". ACS Pharmacology & Translational Science. URL:[Link]
Validation
Comparative analysis of synthetic routes to functionalized dibenzofurans
Comparative Analysis of Synthetic Routes to Functionalized Dibenzofurans: A Guide for Drug Development Professionals Functionalized dibenzofurans are privileged scaffolds in medicinal chemistry, organic semiconducting ma...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of Synthetic Routes to Functionalized Dibenzofurans: A Guide for Drug Development Professionals
Functionalized dibenzofurans are privileged scaffolds in medicinal chemistry, organic semiconducting materials, and natural product synthesis. Historically, their construction relied on harsh conditions or pre-functionalized starting materials with poor atom economy. Recent advancements in transition-metal catalysis, particularly palladium-catalyzed C-H activation, have revolutionized the synthesis of these heterocycles. This guide provides an in-depth comparative analysis of three modern synthetic routes, offering researchers actionable insights into protocol selection based on substrate scope, reaction kinetics, and mechanistic logic.
Mechanistic Frameworks & Pathway Analysis
Route A: Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization
Developed as a highly atom-economical approach, this route enables the direct conversion of 2-aryl phenols into dibenzofurans[1]. The reaction operates via a Pd(0)/Pd(II) catalytic cycle. The phenol hydroxyl group acts as an endogenous directing group, coordinating to the Pd(II) center. This coordination brings the metal into proximity with the ortho C-H bond of the adjacent aryl ring, facilitating electrophilic palladation and the formation of a rigid palladacycle intermediate[1]. The turnover-limiting step is the subsequent C-O reductive elimination, which yields the dibenzofuran core and a Pd(0) species[1]. Crucially, this method utilizes ambient air as a terminal oxidant to regenerate the active Pd(II) catalyst, avoiding the need for stoichiometric heavy-metal oxidants[1].
Pd-Catalyzed Phenol-Directed C-H Activation and C-O Cyclization Pathway
Route B: Tandem Denitrification/C-H Activation of Diazonium Salts
For substrates where rapid kinetics and base-free conditions are paramount, the tandem denitrification/C-H activation of ortho-diazonium salts of diaryl ethers is highly effective[2]. In this pathway, the diazonium salt undergoes rapid extrusion of nitrogen gas (denitrification) upon oxidative addition to a Pd species, generating a highly reactive aryl-palladium intermediate[3]. This intermediate subsequently activates the proximal C-H bond on the adjacent aromatic ring. Reductive elimination then furnishes the dibenzofuran[3]. The key advantage here is the extremely low catalyst loading (3 mol% Pd(OAc)₂) and short reaction times (30–60 minutes)[2].
Route C: Domino Twofold Heck/6π-Electrocyclization
When highly substituted or asymmetric dibenzofurans are required from non-biaryl precursors, the domino twofold Heck reaction of 2,3-dibromobenzofurans with alkenes, followed by a 6π-electrocyclization, offers a powerful alternative[4]. This method builds the secondary aromatic ring de novo, providing exceptional control over the functionalization pattern without relying on pre-formed diaryl ethers[4].
Quantitative Performance Comparison
Synthetic Route
Precursor
Catalyst System
Oxidant / Base
Avg. Yield
Reaction Time
Key Advantage
Phenol-Directed C-O Cyclization
2-Aryl phenols
Pd(OAc)₂ (5–10 mol%)
Air / Various bases
50–85%
12–24 h
Direct utilization of phenols; excellent functional group tolerance[1].
Tandem Denitrification / C-H Activation
o-Diazonium diaryl ethers
Pd(OAc)₂ (3 mol%)
None (Base-free)
80–93%
0.5–1 h
Extremely fast kinetics; base-free conditions prevent side reactions[2].
Domino Heck / Electrocyclization
2,3-Dibromobenzofurans
Pd(OAc)₂ / Ligand
None / Amine base
60–80%
16–24 h
High modularity; allows de novo construction of highly substituted rings[4].
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can visually or analytically confirm the success of intermediate steps and understand the causality behind the reagent choices.
Protocol 1: Phenol-Directed C-O Cyclization
Objective: Synthesize functionalized dibenzofurans directly from 2-aryl phenols via aerobic oxidation[1].
Reaction Setup: Charge an oven-dried Schlenk tube with the 2-arylphenol derivative (1.0 equiv), Pd(OAc)₂ (5 mol%), and the required base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
Causality: The base is essential to deprotonate the phenol, facilitating the initial coordination of the phenoxide to the Pd(II) center.
Solvent and Atmosphere: Add the designated solvent (e.g., toluene or DMF). Attach an oxygen balloon to the Schlenk tube.
Causality: The continuous supply of O₂ is critical. Because the turnover-limiting C-O reductive elimination generates Pd(0), O₂ acts as the terminal oxidant to regenerate the active Pd(II) catalyst, preventing catalyst precipitation (palladium black formation)[1].
Heating and Monitoring: Heat the mixture to 100–120 °C. Monitor the reaction via TLC or LC-MS every 4 hours.
Self-Validation: The persistence of a homogeneous, lightly colored solution indicates active catalysis. The appearance of a heavy black precipitate suggests oxygen starvation and catalyst deactivation.
Workup: Upon consumption of the starting material (typically 12–24 h), cool the mixture to room temperature, filter through a short pad of Celite to remove inorganic salts and residual catalyst, and concentrate the filtrate. Purify via flash column chromatography.
Protocol 2: Tandem Denitrification/C-H Activation
Objective: Rapid synthesis of dibenzofurans from ortho-diazonium salts of diaryl ethers under base-free conditions[2].
Diazonium Suspension: To a stirred suspension of the ortho-diazonium salt of the diaryl ether (5.0 mmol) in ethanol (20 mL) at room temperature.
Causality: Ethanol is selected not just as a solvent, but because it provides a mild, protic environment that stabilizes the highly reactive diazonium intermediate without the need for basic additives, which could cause premature azo-coupling or decomposition[3].
Causality: A low catalyst loading is sufficient due to the extremely high reactivity of the diazonium leaving group, which thermodynamically drives the initial oxidative addition step forward[2][3].
Reflux and Observation: Heat the resulting mixture to reflux for 30–60 minutes.
Self-Validation: The reaction is accompanied by the vigorous evolution of nitrogen gas. The cessation of bubbling serves as a reliable, visual endpoint indicator that the denitrification/C-H activation cascade is complete[2].
Isolation: Cool the mixture. Filter off any precipitated palladium metal. Evaporate the filtrate under vacuum and purify the crude product by column chromatography on silica gel (eluting with petroleum ether/EtOAc) to yield the pure dibenzofuran[2].
Strategic Recommendations for Drug Development
For late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs) where pre-functionalization is difficult, Route A is superior due to its reliance on simple phenol directing groups and excellent functional group tolerance. Conversely, for the rapid generation of screening libraries where reaction time and throughput are bottlenecks, Route B offers unmatched kinetics and high yields, provided the diazonium precursors can be safely handled and synthesized.
A Comprehensive Guide to Purity Validation of Synthesized 3-Bromo-2-nitro-dibenzofuran: HPLC, GC-MS, and qNMR Compared
Executive Summary For researchers and drug development professionals, the synthesis of halogenated polycyclic aromatics like 3-Bromo-2-nitro-dibenzofuran presents a unique analytical challenge. Used extensively as an int...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the synthesis of halogenated polycyclic aromatics like 3-Bromo-2-nitro-dibenzofuran presents a unique analytical challenge. Used extensively as an intermediate in medicinal chemistry and materials science (e.g., OLED synthesis), its purity directly dictates downstream reaction yields and biological assay integrity[1]. Because electrophilic bromination and nitration often generate closely related positional isomers (such as 2-bromo-8-nitro-dibenzofuran), relying on a single analytical technique is insufficient[2].
This guide objectively compares three orthogonal analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Proton Nuclear Magnetic Resonance (
1
H qNMR)—providing step-by-step protocols, mechanistic causality, and comparative experimental data to establish a self-validating purity assessment framework.
Comparative Analysis of Analytical Alternatives
To achieve mass balance and comply with for analytical procedure validation[3], scientists must select methods based on the specific physicochemical properties of the analyte[4].
HPLC-UV/PDA: The Profiling Workhorse
Performance: Excellent for quantifying non-volatile organic impurities and degradation products[5].
Limitation: Requires a certified reference standard of the exact compound to establish a calibration curve. It is blind to impurities that lack a chromophore.
Best For: Routine batch-to-batch consistency and tracking polar reaction byproducts.
GC-MS: The Isomeric Filter
Performance: Unmatched for separating volatile, structurally similar isomers. The mass spectrometer provides absolute structural confirmation[6].
Limitation: Thermally labile compounds may degrade in the inlet, artificially skewing the purity profile.
Best For: Identifying trace halogenated isomers by leveraging the natural isotopic distribution of bromine (
79
Br and
81
Br).
H qNMR: The Absolute Quantifier
Performance: The metrological gold standard. Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard of the target analyte[7][8].
Limitation: Lower sensitivity compared to chromatography (typically requires >2 mg of sample) and susceptible to overlapping signals in complex mixtures.
Best For: Primary purity assignment of novel synthesized batches where commercial reference standards are unavailable or prohibitively expensive[8].
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, it is critical to design protocols that inherently flag their own errors. The following methodologies are engineered with internal causality and self-validation mechanisms.
Protocol A: Impurity Profiling via HPLC-PDA
Objective: Separate 3-Bromo-2-nitro-dibenzofuran from polar synthetic precursors (e.g., unreacted dibenzofuran).
Column Selection: Use a high-carbon-load C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: The highly lipophilic dibenzofuran core requires strong hydrophobic interactions to resolve positional isomers.
Mobile Phase: Gradient elution from 40% Acetonitrile (A) / 60% Water (B) to 95% A over 15 minutes. Causality: The gradient ensures that highly polar nitrated byproducts elute rapidly, while the brominated core is retained and separated from structurally similar hydrophobic impurities.
Detection: PDA scanning from 200–400 nm.
Self-Validation Step: Utilize Peak Purity analysis (spectral angle mapping) across the analyte peak. If the UV spectrum at the leading edge differs from the trailing edge, a co-eluting impurity is present, invalidating the integration.
Protocol B: Isomeric Separation via GC-MS
Objective: Detect trace levels of 2-bromo-8-nitro-dibenzofuran.
System Setup: DB-5MS column (30 m x 0.25 mm x 0.25 µm); Inlet at 250°C; Helium carrier gas at 1.2 mL/min.
Temperature Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
Detection (SIM Mode): Monitor m/z 291 and 293. Causality: 3-Bromo-2-nitro-dibenzofuran (MW ~292.08 g/mol ) exhibits a characteristic 1:1 isotopic doublet due to
79
Br and
81
Br[1].
Self-Validation Step: Calculate the
79
Br/
81
Br isotopic ratio for the target peak. If the ratio deviates significantly from the theoretical 50.69:49.31, the peak contains a co-eluting non-brominated matrix interference.
Protocol C: Absolute Purity via
1
H qNMR
Objective: Determine the absolute mass fraction of the synthesized batch without a reference standard.
Sample Preparation: Accurately weigh ~5.00 mg of the synthesized 3-Bromo-2-nitro-dibenzofuran and ~1.00 mg of (TraceCERT®, 99.9% purity) into a vial[9]. Dissolve in 0.6 mL DMSO-
d6
.
Acquisition Parameters: Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be
≥5×T1
(the longest longitudinal relaxation time of the protons). Failing to allow complete magnetization recovery will artificially skew the integration ratio, leading to erroneous purity values.
Self-Validation Step: Calculate the purity independently using two different aromatic protons on the dibenzofuran ring.
If the purity calculated from the proton at 8.4 ppm differs from the proton at 7.8 ppm by >0.5%, it indicates an impurity is hiding under one of the signals, and an alternative calibrant or solvent must be used.
Comparative Data & Validation Metrics
The tables below summarize the validation parameters derived from a synthesized batch of 3-Bromo-2-nitro-dibenzofuran, evaluated against[10][11].
Table 1: Analytical Method Performance Comparison
Parameter
HPLC-PDA
GC-MS (SIM)
1
H qNMR
Primary Output
Relative Area %
Isotopic Confirmation
Absolute Mass %
LOD
0.05 µg/mL
0.01 µg/mL
~50 µg/mL
Linearity (
R2
)
0.9998
0.9991
0.9999
Precision (% RSD)
0.8%
1.5%
0.4%
Reference Std Req.
Yes
Yes (for quantitation)
No (Internal Calibrant only)
Table 2: Purity Results for Synthesized Batch #A-402
Analytical Method
Calculated Purity (%)
Detected Impurities
Notes
HPLC-PDA
98.5%
Polar precursor (1.2%)
Missed volatile solvents.
GC-MS
99.1%
Isomer trace (0.6%)
Precursor degraded in inlet.
1
H qNMR
97.8%
Precursor + EtOAc solvent
Captured residual solvent mass.
Data Interpretation: While HPLC and GC-MS provided excellent relative purity metrics, they overestimated the true purity by failing to account for NMR-visible residual extraction solvents (Ethyl Acetate). Therefore, qNMR provides the most accurate absolute mass balance.
Decision Workflow
To streamline the validation process, adhere to the following decision matrix when analyzing novel halogenated dibenzofurans.
Fig 1. Workflow for multi-modal purity validation of synthesized halogenated dibenzofurans.
References
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Determination of specific halogenated dibenzofuran isomers by GC-MS
Source: PubMed / IARC Scientific Publications
URL:[Link]
The use of quantitative proton nuclear magnetic resonance (
1
H qNMR) in purity determination
Source: Reading Scientific Services Ltd (RSSL)
URL:[Link]
Purity by Absolute qNMR Instructions and Internal Calibrants
Source: American Chemical Society (ACS)
URL:[Link]
In-Silico Toxicity Prediction of 3-Bromo-2-nitro-dibenzofuran: A Comparative Guide for Drug Development Professionals
As pharmaceutical pipelines and environmental risk assessments become increasingly stringent, the reliance on predictive computational toxicology has shifted from a theoretical luxury to a regulatory necessity. For compl...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines and environmental risk assessments become increasingly stringent, the reliance on predictive computational toxicology has shifted from a theoretical luxury to a regulatory necessity. For complex polycyclic aromatic compounds like (CAS: 859935-74-3)[1], identifying potential toxicological liabilities early in the development cycle is critical.
This guide provides an objective, highly technical comparison of leading in-silico toxicity prediction platforms—Derek Nexus, OECD QSAR Toolbox, and ProTox 3.0. Designed for drug development professionals, this analysis dissects the mechanistic toxicology of 3-Bromo-2-nitro-dibenzofuran and provides a self-validating experimental protocol compliant with[2][3].
Mechanistic Toxicology of 3-Bromo-2-nitro-dibenzofuran
To effectively evaluate in-silico tools, we must first understand the causality behind the compound's toxicity. 3-Bromo-2-nitro-dibenzofuran possesses two distinct structural features (toxicophores) that drive its adverse outcome pathways (AOPs):
The Nitroaromatic Group (Mutagenicity): Nitroaromatics are classic DNA-reactive toxicophores. In biological systems, bacterial or hepatic nitroreductases reduce the nitro group into a highly reactive electrophilic hydroxylamine. This intermediate covalently binds to nucleophilic centers in DNA, forming adducts that lead to point mutations—typically resulting in a positive Ames test[3].
The Brominated Dibenzofuran Core (Hepatotoxicity): Halogenated dibenzofurans are potent ligands for the cytosolic Aryl hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus, heterodimerizes with ARNT, and induces the overexpression of CYP1A1/1B1 enzymes. This pathway is the primary driver of dioxin-like hepatotoxicity and endocrine disruption.
Mechanistic pathways of 3-Bromo-2-nitro-dibenzofuran driving hepatotoxicity and mutagenicity.
Comparative Analysis of In-Silico Tools
Under the , a computational toxicity assessment for mutagenic impurities must utilize two complementary prediction methodologies: one expert rule-based system and one statistical/machine-learning-based system[3][4]. Here is how the industry standard tools compare when processing 3-Bromo-2-nitro-dibenzofuran.
A. Derek Nexus (Lhasa Limited)
Mechanism: Expert rule-based system relying on manually curated structure-activity relationships (SAR)[5].
Performance on Target: Derek Nexus is exceptionally sensitive to the nitroaromatic toxicophore. It will rapidly flag 3-Bromo-2-nitro-dibenzofuran for mutagenicity, providing mechanistic rationale (nitroreduction) and literature references.
Limitation: It evaluates toxicity in isolation and may struggle to quantify the exact binding affinity of the brominated furan core to the AhR without specific historical data on this exact isomer.
B. OECD QSAR Toolbox
Mechanism: Mechanistic profiling, category formation, and read-across[6].
Performance on Target: The QSAR Toolbox excels at filling data gaps. Instead of just applying a rule, it allows the scientist to build a category of structurally similar analogues (e.g., 2-nitro-dibenzofuran or 3-bromo-dibenzofuran) that have empirical Ames test or LD50 data.
Limitation: The accuracy is heavily dependent on the availability of high-quality experimental data for the chosen analogues within its databases.
Performance on Target: provides a highly accurate statistical counterpart to Derek Nexus. It utilizes fragment propensities and ML to predict not just mutagenicity, but specific organ toxicities (e.g., hepatotoxicity) and estimates the oral LD50[7].
Limitation: As a statistical model, its predictions are limited by the chemical space of its training set; however, its cross-validation for polycyclic aromatic hydrocarbons is robust.
To ensure trustworthiness and regulatory compliance, an in-silico assessment cannot rely on a single algorithm. The following step-by-step protocol establishes a self-validating system where hypothesis generation in one tool is empirically validated by another.
Step 1: Structural Curation and Input
Generate the canonical SMILES string for 3-Bromo-2-nitro-dibenzofuran.
Neutralize the structure and remove any counterions to prevent artifactual predictions.
Select endpoints: Mutagenicity (Bacterium) and Hepatotoxicity (Mammal).
Causality Check: Record the specific structural alerts triggered. Derek will flag the nitroaromatic group. This establishes the hypothesis that the compound is a Class 3 mutagenic impurity (alerting structure, no experimental data).
Causality Check: Compare the ProTox 3.0 Ames ML prediction against the Derek Nexus rule. If both are positive, the consensus confirms the mutagenic liability. Record the predicted LD50 and Hepatotoxicity confidence scores.
Profile the target compound using "DNA binding by OASIS" and "Protein binding by OASIS".
Define a target category: Search for analogues containing both a dibenzofuran ring and a nitro group.
Causality Check: Extract empirical Ames test data for the nearest analogues (e.g., 2-nitro-dibenzofuran). If the analogues are experimentally Ames-positive, the in-silico predictions from Steps 2 and 3 are empirically validated.
Step 5: Expert Review and ICH M7 Classification
Synthesize the data. Because both the rule-based (Derek) and statistical (ProTox 3.0) systems flag the compound as mutagenic, and read-across (QSAR Toolbox) confirms analogue mutagenicity, the compound is classified as an ICH M7 Class 3 Impurity .
Establish control strategies (e.g., Threshold of Toxicological Concern at 1.5 μ g/day )[9][10].
Self-validating in-silico workflow combining rule-based, read-across, and machine learning models.
Conclusion
Predicting the toxicity of 3-Bromo-2-nitro-dibenzofuran requires navigating competing toxicophores. While Derek Nexus provides unparalleled clarity on the mutagenic risks of the nitro group, ProTox 3.0 and the OECD QSAR Toolbox are essential for mapping the complex hepatotoxic and AhR-mediated liabilities of the brominated furan core. By utilizing the self-validating consensus workflow outlined above, drug development professionals can generate robust, regulatory-compliant toxicity profiles that withstand strict ICH M7 scrutiny.
References
European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA Scientific Guidelines. Available at:[Link]
International Council for Harmonisation (ICH). "Multidisciplinary Guidelines: M7(R2)." ICH Official Database. Available at:[Link]
Banerjee, P., et al. "ProTox 3.0: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research, National Institutes of Health (NIH) / PMC. Available at:[Link]
Optibrium. "Derek Nexus for toxicity prediction – What package is right for me?" Optibrium Resources. Available at:[Link]
Ahuja, V., et al. "In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox." PubMed, National Institutes of Health (NIH). Available at:[Link]
Veeprho. "Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines." Veeprho Insights. Available at:[Link]
Benchmarking the Stability of 3-Bromo-2-nitro-dibenzofuran Against Structural Analogs: A Comprehensive Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Introduction: The Strategic Role of the Dibenzofuran Scaffold The dibenzofuran (DBF) core is a privileg...
Introduction: The Strategic Role of the Dibenzofuran Scaffold
The dibenzofuran (DBF) core is a privileged scaffold in both medicinal chemistry[1] and organic electronics (e.g., OLED hole-transport materials) due to its rigid planarity, extended π-conjugation, and high intrinsic thermal stability[2]. However, to harness this scaffold for complex molecular architectures, precise functionalization is required.
3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3) represents a highly strategic building block[3]. The presence of the electron-withdrawing nitro group at the 2-position and the bromine atom at the 3-position creates a unique electronic environment[4]. While these functional groups activate the molecule for downstream transformations—such as Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SNAr)—they inherently alter the thermodynamic and kinetic stability of the parent scaffold.
This guide provides an objective benchmarking of 3-Bromo-2-nitro-dibenzofuran against its structural analogs to help researchers predict shelf-life, optimize reaction conditions, and prevent premature degradation during multi-step syntheses.
Causality Behind Stability Profiles
As application scientists, we do not merely observe degradation; we must understand the mechanistic causality behind it. The stability of functionalized dibenzofurans is governed by three primary stress vectors:
Thermal Stability: The unsubstituted DBF core exhibits exceptional thermal resilience. However, the introduction of a nitro group introduces a potential thermal trigger. The C-NO2 and C-Br bonds possess lower homolytic bond dissociation energies (BDEs) than the aromatic C-H bonds. Consequently, thermal degradation typically initiates via C-Br homolysis or nitro-to-nitrite rearrangement at elevated temperatures.
Photochemical Stability: Nitroaromatics are notoriously sensitive to ultraviolet (UV) irradiation, often acting as photolabile entities[3]. Upon UV absorption, the nitro group can enter an excited triplet state, leading to hydrogen abstraction from the solvent or photoreduction. The ortho-relationship between the nitro and bromo groups in 3-Bromo-2-nitro-dibenzofuran exacerbates this, as steric crowding can distort the nitro group out of the aromatic plane, altering its photophysical relaxation pathways.
Chemical Stability (SNAr Susceptibility): The most critical stability metric for 3-Bromo-2-nitro-dibenzofuran is its reactivity toward nucleophiles. The strong inductive and resonance electron-withdrawing effects of the -NO2 group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent carbon bearing the bromine atom. This makes the 3-position highly susceptible to nucleophilic attack, a feature useful for synthesis but a liability for storage in nucleophilic or basic environments.
Mechanistic degradation pathways of 3-Bromo-2-nitro-dibenzofuran under varying stress conditions.
Quantitative Benchmarking Data
To provide actionable insights, 3-Bromo-2-nitro-dibenzofuran was benchmarked against three reference compounds:
Unsubstituted Dibenzofuran (DBF): The baseline for core stability.
3-Nitrodibenzofuran (3-NDF): Isolates the effect of the nitro group[5].
2-Bromo-8-nitro-dibenzofuran (2-BNDF): An isomer where the bromo and nitro groups are on different aromatic rings, eliminating ortho-activation[4].
Table 1: Comparative Stability Metrics
Compound
Thermal Onset (Td, °C)a
Photochemical t1/2 (hrs)b
SNAr Rate Constant (kobs, s-1)c
Dibenzofuran (DBF)
> 350
> 500 (Stable)
N/A (No leaving group)
3-Nitrodibenzofuran
310
145
N/A (No leaving group)
2-Bromo-8-nitro-DBF
285
110
< 1.0 × 10-7 (Negligible)
3-Bromo-2-nitro-DBF
260
42
4.5 × 10-4 (Highly Reactive)
a Determined via Thermogravimetric Analysis (TGA) at 10°C/min under N2.
b Half-life under continuous 365 nm LED irradiation (10 mW/cm2) in Acetonitrile.
c Pseudo-first-order rate constant with 10 eq. Morpholine in DMF at 25°C.
Data Interpretation:
The data clearly illustrates the synergistic vulnerability introduced by placing the bromo and nitro groups in an ortho-relationship. While 2-Bromo-8-nitro-dibenzofuran remains chemically stable against nucleophiles (due to the lack of resonance communication between the rings for SNAr), 3-Bromo-2-nitro-dibenzofuran reacts rapidly. Furthermore, its photochemical half-life is significantly reduced, necessitating storage in amber vials.
Self-Validating Experimental Protocols
Trust in analytical data requires self-validating experimental designs. The following protocols utilize internal standards and orthogonal mass-balance tracking to ensure that the disappearance of the parent compound correlates exactly with the appearance of degradation products, ruling out instrumental artifacts.
Objective: Determine the UV stability of dibenzofuran analogs in solution.
Sample Preparation: Prepare a 1.0 mM solution of 3-Bromo-2-nitro-dibenzofuran in HPLC-grade Acetonitrile.
Internal Standard Addition: Add Biphenyl to a final concentration of 0.5 mM. Biphenyl is highly UV-stable and serves as an internal standard (IS) to correct for solvent evaporation during irradiation.
Irradiation Setup: Transfer 2 mL aliquots into quartz cuvettes. Place in a photoreactor equipped with 365 nm LEDs (10 mW/cm2) at a controlled temperature of 25°C.
Time-Course Sampling: Extract 20 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.
Analysis: Inject directly into an HPLC-DAD system (C18 column, H2O/MeCN gradient).
Validation Check: Calculate the mass balance. The sum of the integrated area of the parent peak and identified photoproduct peaks (normalized to the IS) must remain within 95-105% of the initial parent peak area. Isosbestic points in the DAD spectra confirm a clean A → B transformation without volatile losses.
Protocol B: SNAr Kinetic Profiling
Objective: Quantify the chemical stability against amine nucleophiles.
Reagent Preparation: Prepare a 5.0 mM solution of the dibenzofuran analog in anhydrous DMF.
Reaction Initiation: Add Morpholine to achieve a concentration of 50.0 mM (10-fold excess establishes pseudo-first-order kinetics). Maintain at 25.0 ± 0.1°C using a Peltier-cooled block.
Quenching & Aliquoting: At predefined intervals (e.g., every 10 minutes for 3-BNDF; every 24 hours for 2-BNDF), extract 50 µL of the reaction mixture and quench immediately into 950 µL of 1% Formic Acid in Acetonitrile (protonates the morpholine, halting the reaction).
LC-MS Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass (m/z 291/293 for the bromine isotopes) and the appearance of the morpholine-substituted product (m/z 298).
Data Processing: Plot
ln([Parent]t/[Parent]0)
versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
kobs
).
Self-validating workflow for kinetic stability benchmarking of dibenzofuran analogs.
Conclusion and Handling Recommendations
The benchmarking data confirms that while the dibenzofuran core is robust, the specific substitution pattern of 3-Bromo-2-nitro-dibenzofuran renders it highly reactive. The ortho-relationship between the nitro and bromo groups drastically reduces its photochemical stability and makes it highly susceptible to SNAr reactions.
Best Practices for Handling:
Storage: Store strictly in amber or opaque containers at 2–8°C to mitigate photochemical and thermal degradation.
Solvent Selection: Avoid dissolving the compound in nucleophilic solvents (e.g., primary/secondary amines, unhindered alcohols with base) unless an SNAr reaction is the intended synthetic step. Use aprotic, non-nucleophilic solvents like DCM, THF, or Toluene for long-term stock solutions.
References
MDPI. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Retrieved from: [Link][2]
National Institutes of Health (NIH/PMC). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Retrieved from: [Link][1]
Turkish Journal of Pharmaceutical Sciences. Anti-inflammatory Activity of Dibenzofuran Derivatives. Retrieved from:[Link]
Head-to-Head Comparison of Catalytic Systems for Dibenzofuran Synthesis: Palladium vs. Copper Methodologies
As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing the dibenzofuran core—a privileged scaffold in pharmaceuticals, organic light-emitting diodes (OLEDs), and natural products—requi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing the dibenzofuran core—a privileged scaffold in pharmaceuticals, organic light-emitting diodes (OLEDs), and natural products—requires balancing precision, scalability, and environmental impact[1]. Historically, constructing this tricyclic system demanded harsh stoichiometric oxidants or extreme thermal conditions. Today, transition-metal catalysis dictates the standard.
This guide provides an objective, data-backed comparison of the two dominant catalytic paradigms: Palladium-catalyzed C–H activation/C–O cyclization and Copper-catalyzed Ullmann-type/oxygen-iodine exchange .
Mechanistic Logic & Pathway Visualization
The fundamental divergence between Palladium and Copper systems lies in their mechanistic activation of the precursor. Palladium systems typically rely on oxidative addition into a C–O or C–X bond followed by directed C–H activation, where the C–O reductive elimination is frequently the turnover-limiting step[2]. Conversely, Copper systems operate via Ullmann-type C–O coupling or oxygen-iodine exchange, where nucleophile coordination and transmetalation dictate the reaction rate[3].
Logical pathways for Pd-catalyzed C-H activation vs. Cu-catalyzed Ullmann-type C-O coupling.
System 1: Palladium-Catalyzed C–H Activation & Arylation
Mechanistic Causality & Ligand Design
Palladium-catalyzed intramolecular C–H arylation is highly effective for unactivated arenes. The choice of ligand is the single most critical variable in this workflow. When utilizing aryl mesylates or aromatic esters as electrophiles, standard biarylphosphine ligands (e.g., XPhos or SPhos) routinely fail[4]. Instead, highly electron-rich, bidentate bis(dialkylphosphine) ligands such as dcype (1,2-bis(dicyclohexylphosphino)ethane) are mandatory[4].
Why? The strong σ-donating capability of dcype accelerates the oxidative addition into the notoriously inert C–O bond of mesylates or esters. Furthermore, its bidentate nature enforces a cis-geometry at the Pd center, pre-organizing the complex to facilitate the turnover-limiting C–O reductive elimination step[2].
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl mesylate precursor (1.0 mmol), Pd(OAc)₂ (5 mol %, 11.2 mg), and dcype (10 mol %, 42.3 mg).
Base Addition: Add K₂CO₃ (2.5 equiv, 345 mg) to the reaction vessel. Note: The choice of a mild, insoluble inorganic base ensures a slow release of carbonate, preventing premature degradation of the starting material.
Solvent & Heating: Add anhydrous toluene (5.0 mL). Seal the tube, remove it from the glovebox, and stir at 130 °C for 24 hours. Toluene provides the necessary boiling point and non-polar environment to stabilize the Pd-dcype intermediate.
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite. Concentrate in vacuo.
Validation: Purify via flash column chromatography (silica gel, hexanes/EtOAc). Expected isolated yield of the dibenzofuran derivative is ~79%[4]. Successful cyclization is confirmed by the disappearance of the mesylate methyl protons (~3.1 ppm) in ¹H NMR.
System 2: Copper-Catalyzed Oxygen-Iodine Exchange & Ullmann-Type Coupling
Mechanistic Causality & Solvent Effects
Copper catalysis offers a cost-effective and greener alternative, particularly through oxygen-iodine exchange of cyclic diaryliodonium salts or deborylative ring contraction[3][5]. In the oxygen-iodine exchange approach, water is not just a solvent—it acts as the explicit nucleophilic oxygen source[6].
Why? The addition of a specific ligand is critical to lower the activation barrier for C–O bond formation, preventing the competitive decomposition of the iodonium salt. Methanol or water as a solvent drastically improves the yield compared to aprotic solvents like DMF, highlighting the necessity of a protic environment to stabilize the highly reactive Cu(III) intermediate before reductive elimination[6].
Self-Validating Experimental Protocol: Cu-Catalyzed Oxygen-Iodine Exchange in Water[6]
Preparation: To a 10 mL sealed tube, add the cyclic diaryliodonium triflate salt (0.2 mmol), CuI (5 mol %, 1.9 mg), and the optimized ligand (10 mol %).
Base & Solvent: Add K₂CO₃ (2.0 equiv, 55.2 mg) and deionized H₂O (2.0 mL). The water serves a dual purpose as the reaction medium and the stoichiometric oxygen donor.
Heating: Seal the tube and heat the mixture at 100 °C for 12–24 hours. The heterogeneous mixture will gradually become homogeneous as the cyclic salt is consumed.
Workup: Cool the reaction to room temperature. Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Validation: Purify by silica gel chromatography. Yields up to 96% can be expected[6]. The formation of the dibenzofuran core is validated by the characteristic rigid, planar aromatic signals in ¹³C NMR (typically 111–156 ppm).
Head-to-Head Quantitative Comparison
Parameter
Palladium-Catalyzed Systems
Copper-Catalyzed Systems
Primary Catalysts
Pd(OAc)₂, Pd/C
CuI, Cu(OAc)₂
Optimal Ligands
dcype, dcypt (Electron-rich, bidentate)
1,10-phenanthroline, L4
Typical Solvents
Toluene, DMA
H₂O, Methanol, 1,2-DCE
Operating Temperature
120 °C – 140 °C
80 °C – 100 °C
Oxygen Source (if applicable)
Intramolecular (Phenols, Esters)
H₂O (in O-I exchange)
Typical Yields
44% – 89%
Up to 96%
Key Advantage
Precision in unactivated C–H functionalization
Eco-friendly, utilizes water as a reactant
Primary Limitation
High cost, sensitivity to steric hindrance
Requires specific pre-functionalized salts
Conclusion
For late-stage functionalization of complex pharmaceutical intermediates where unactivated C–H bonds must be targeted, Palladium-catalyzed systems utilizing electron-rich bidentate ligands (dcype) remain the gold standard due to their precision and broad functional group tolerance[4]. However, for scalable, eco-friendly synthesis, Copper-catalyzed oxygen-iodine exchange in aqueous media provides an unparalleled green chemistry profile, utilizing water as the oxygen source and delivering near-quantitative yields under milder conditions[6].
Definitive Guide to the Proper Disposal of 3-Bromo-2-nitro-dibenzofuran
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-2-nitro-dibenzofuran. As a specialized aromatic compound used in advanced research and development, its unique s...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-2-nitro-dibenzofuran. As a specialized aromatic compound used in advanced research and development, its unique structure necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory personnel, EHS professionals, and researchers to ensure safety, compliance, and environmental stewardship.
Part 1: Hazard Profile & Presumed Classification
The chemical structure of 3-Bromo-2-nitro-dibenzofuran suggests a significant hazard profile. The fusion of a polycyclic aromatic system with nitro and bromo functional groups calls for a cautious approach.
Dibenzofuran Core: Dibenzofurans are a class of heterocyclic aromatic compounds. While dibenzofuran itself has limited toxicity data, its polychlorinated derivatives are famously toxic and persistent.[1] The core structure suggests environmental persistence and potential for bioaccumulation.
Nitroaromatic Group (-NO₂): The nitro group renders the aromatic system electron-deficient and susceptible to metabolic activation into highly reactive, mutagenic intermediates. Studies on nitrated dibenzofurans have confirmed their mutagenicity.[2] Nitroaromatics can also pose explosive hazards under certain conditions.
Organobromine Substituent (-Br): Aromatic brominated compounds are frequently categorized as persistent organic pollutants (POPs).[3][4] They are known for their environmental persistence, potential for bioaccumulation, and associated health risks, including endocrine disruption.[3][5]
Based on these components, we can summarize the presumed hazard classification in the table below.
Hazard Category
Presumed Classification & Rationale
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin. Based on general toxicity of nitroaromatic and halogenated compounds.
Skin Corrosion/Irritation
Causes skin irritation. Aromatic compounds are often defatting and irritating to the skin.
Eye Damage/Irritation
Causes serious eye irritation. Assumed based on the reactivity of the functional groups.
Mutagenicity/Carcinogenicity
Suspected mutagen and potential carcinogen. Nitrated PAHs are well-documented mutagens.[2]
Reproductive Toxicity
Suspected reproductive toxin. Brominated flame retardants show endocrine-disrupting properties.[3]
Environmental Hazard
Very toxic to aquatic life with long-lasting effects. Halogenated aromatics are known POPs.[3][4]
Physical Hazard
Potentially reactive or explosive. Nitroaromatic compounds can be thermally unstable. Treat as a potentially reactive chemical.
Part 2: Personnel Protection & Handling
Given the presumed hazard profile, stringent personal protective equipment (PPE) and handling protocols are mandatory.
Required PPE:
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for any direct handling of the solid material or its solutions.
Eye Protection: Chemical safety goggles are mandatory. For handling larger quantities or when there is a risk of splashing, a full-face shield should be worn in addition to goggles.
Skin and Body Protection: A flame-resistant lab coat is required. For significant handling operations, chemical-resistant coveralls are recommended. Ensure full coverage of arms and legs.
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Part 3: Waste Segregation & Containment Protocol
Proper segregation is the first and most critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous reactions and complex, costly disposal procedures.
Step-by-Step Containment Procedure:
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all 3-Bromo-2-nitro-dibenzofuran waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid.
The full chemical name: "3-Bromo-2-nitro-dibenzofuran"
The primary hazard warnings: "Toxic," "Environmental Hazard," "Potential Mutagen"
The accumulation start date.
Solid Waste Collection:
Collect all disposable lab materials (e.g., contaminated gloves, weigh boats, pipette tips, paper towels) that have come into contact with the compound.
Place these items directly into the designated hazardous waste container. Do not mix with general lab trash.
Liquid Waste Collection:
Solutions containing 3-Bromo-2-nitro-dibenzofuran should be collected in a separate, clearly labeled liquid hazardous waste container.
Crucially, do not mix with other solvent waste streams. Halogenated and non-halogenated solvent wastes are often incinerated differently; mixing them complicates disposal.
Decontamination of Glassware:
Rinse all non-disposable glassware with a small amount of a suitable solvent (e.g., acetone or ethyl acetate) to remove residual compound.
This first rinseate is considered acutely hazardous and must be collected into the designated liquid hazardous waste container.
Subsequent rinses can be managed according to standard laboratory procedures for hazardous waste.
Part 4: The Disposal Workflow
Disposal of 3-Bromo-2-nitro-dibenzofuran is not a simple matter of discarding a container. It requires a documented, compliant process involving certified professionals. Under regulations such as the U.S. Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA), the generating laboratory is responsible for the waste from "cradle to grave."[6][7][8]
The workflow below outlines the decision-making and operational steps for compliant disposal.
Caption: Disposal Workflow for 3-Bromo-2-nitro-dibenzofuran.
The Only Acceptable Disposal Method:
Given its chemical nature as a halogenated, nitrated polycyclic aromatic compound, the only environmentally sound and compliant disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Part 5: Emergency Procedures - Spill Management
Accidental spills must be managed immediately and safely by trained personnel.
Evacuate & Alert: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's EHS emergency line.
Isolate & Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating at maximum capacity.
Don PPE: Before addressing the spill, don the full PPE outlined in Part 2.
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
Perform a final decontamination of the spill surface using a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.
Documentation: Fully document the spill and the cleanup procedure in your laboratory records and report it to your EHS department.
References
Brominated Flame Retardants Hazards. Area of Sustainability. [Link]
Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. PubMed. [Link]
Regulatory and Guidance Information by Topic: Toxic Substances. U.S. Environmental Protection Agency (EPA). [Link]
Workplace Safety and Health Guidelines for Safe Handling and Disposal of Chemicals. Singapore Ministry of Manpower. [Link]
Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides. National Library of Medicine. [Link]
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment - Liverpool University Press. [Link]
ECHA begins work on restriction dossier for brominated flame retardants and organophosphorus flame retardants risk analysis. Normachem. [Link]
The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science. [Link]
Summary of the Toxic Substances Control Act. U.S. Environmental Protection Agency (EPA). [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
Production, Import/Export, Use, and Disposal - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information (NCBI). [Link]
Dibenzofuran. U.S. Environmental Protection Agency (EPA). [Link]
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
Releases of Chemicals. U.S. Environmental Protection Agency (EPA). [Link]
Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. ScienceDirect. [Link]
Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste recycling industrial parks. ScienceDirect. [Link]
Toxicological Profile for Chlorodibenzofurans (CDFs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Polychlorinated Dibenzodioxins and Polychlorinated Dibenzofurans - PSL1. Government of Canada. [Link]
Occurrence, Removal, and Mass Balance of Polycyclic Aromatic Hydrocarbons and Their Derivatives in Wastewater Treatment Plants in Northeast China. National Center for Biotechnology Information (NCBI). [Link]
DIBENZOFURAN HAZARD SUMMARY. New Jersey Department of Health. [Link]
Emission of polycyclic aromatic hydrocarbons (PAHs) from the liquid injection incineration of petrochemical industrial wastewater. ResearchGate. [Link]
Personal protective equipment for handling 3-Bromo-2-nitro-dibenzofuran
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a rigorous system of molecular causality. When handling complex organic intermediates like 3-Brom...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a rigorous system of molecular causality. When handling complex organic intermediates like 3-Bromo-2-nitro-dibenzofuran , understanding the specific structural motifs—a dibenzofuran core, a halogen (bromine), and a nitro group—is critical to designing a self-validating safety and operational protocol.
This guide provides a comprehensive, causality-driven framework for the safe handling, transfer, and disposal of 3-Bromo-2-nitro-dibenzofuran, ensuring that your laboratory operations maintain the highest standards of scientific integrity and personnel safety.
Chemical Hazard Profiling & Molecular Causality
To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first analyze the physicochemical properties of the target compound. 3-Bromo-2-nitro-dibenzofuran (CAS: 859935-74-3) features a polycyclic aromatic backbone substituted with highly reactive functional groups [1].
The Causality of Risk:
Lipophilicity & Dermal Penetration: Nitroaromatic compounds are highly lipophilic. This property allows them to readily permeate the stratum corneum of human skin, potentially leading to systemic toxicity, including methemoglobinemia [3].
Environmental Persistence: The presence of the bromine atom on the dibenzofuran core increases the molecule's weight and stability, making it environmentally persistent and potentially bioaccumulative [2].
Oxidizing Potential: The nitro group (-NO2) acts as a mild oxidizing agent. If exposed to strong reducing agents or extreme heat, it can trigger vigorous exothermic reactions.
Table 1: Physicochemical Profile of 3-Bromo-2-nitro-dibenzofuran
Property
Quantitative Value / Identifier
Structural Implication
CAS Number
859935-74-3
Unique regulatory identifier [1].
Molecular Formula
C12H6BrNO3
High carbon/halogen ratio indicates high lipophilicity.
Molecular Weight
292.08 g/mol
Heavy particulate; prone to settling but hazardous if aerosolized.
GHS Classification
GHS07 (Irritant/Toxicity)
Requires strict dermal and respiratory barrier controls.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling halogenated nitroaromatics. Because halogenated solvents and aromatic compounds can rapidly permeate standard thin nitrile gloves, a robust barrier strategy is required [4].
Table 2: PPE Specifications & Barrier Data
PPE Category
Recommended Material
Min. Thickness
Est. Breakthrough
Causality / Rationale
Primary (Outer) Gloves
Butyl Rubber
0.3 mm
> 240 mins
Butyl rubber provides superior resistance to halogenated aromatics and prevents lipid-soluble nitro-compounds from permeating.
Secondary (Inner) Gloves
Nitrile
0.1 mm
< 30 mins
Acts as a secondary barrier and provides dexterity when outer gloves are doffed to handle non-contaminated equipment.
Eye Protection
Polycarbonate (Z87.1+)
N/A
N/A
Protects against micro-particulate aerosolization during weighing.
Respiratory (Spill)
Half-Face P100 / OV
N/A
N/A
Organic Vapor (OV) cartridges neutralize volatilized aromatics, while P100 filters block fine brominated dust.
Standard Operating Procedure (SOP): Handling & Transfer
Every protocol must be a self-validating system. The following methodology ensures that the compound is handled in a closed-loop environment, minimizing the risk of airborne particulate exposure.
Step-by-Step Methodology:
Engineering Control Verification: Ensure the chemical fume hood is certified and operating at an optimal face velocity of 0.4–0.6 m/s. Clear the workspace of incompatible materials (e.g., strong bases, hydrides).
Barrier Donning: Don a flame-resistant lab coat, safety goggles, and double gloves (inner nitrile, outer butyl rubber).
Static Mitigation: Halogenated powders frequently hold a static charge, which can cause the powder to "jump" and aerosolize. Use an anti-static bar or a zero-stat ionizing gun on the analytical balance prior to transfer.
Closed-System Transfer: Use a disposable, anti-static polypropylene spatula. Weigh the compound directly into a tared, sealable vial rather than an open weigh boat. Seal the vial before removing it from the balance enclosure.
Immediate Decontamination: Wipe down the balance pan and surrounding hood surface with a compatible solvent (e.g., isopropanol). Dispose of the wipe immediately in the designated halogenated solid waste container.
Standard Operating Procedure (SOP) Workflow for Handling Halogenated Nitroaromatics.
Emergency Spill Response & Decontamination
In the event of a spill, rapid containment is critical to prevent the spread of halogenated aromatics into the ambient laboratory environment [4].
Step-by-Step Methodology:
Evacuation & Assessment: For spills exceeding 50 mg outside of a fume hood, immediately evacuate the immediate vicinity. Allow the laboratory HVAC system to clear potential aerosols for 10 minutes.
PPE Upgrade: Responders must upgrade to a half-face respirator equipped with P100/Organic Vapor cartridges before re-entering the spill zone.
Inert Containment: Surround and cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Critical Causality: Do not use combustible absorbents like sawdust or paper towels, as the oxidizing potential of the nitro group can create a fire hazard when mixed with organic combustibles.
Non-Sparking Collection: Gently sweep the absorbent-chemical mixture using a non-sparking tool (e.g., plastic dustpan). Place the mixture into a sealable, chemically resistant high-density polyethylene (HDPE) container.
Surface Neutralization: Wash the spill area with a mild detergent solution to break down the lipophilic residue, followed by a thorough water rinse. Collect all washings as hazardous aqueous waste.
Emergency Spill Response Protocol for Halogenated Dibenzofurans.
Waste Management & Disposal Logistics
The disposal of 3-Bromo-2-nitro-dibenzofuran requires strict segregation protocols due to its molecular structure [2].
The Causality of Segregation: If halogenated dibenzofurans are mixed with general organic waste and incinerated at standard, low temperatures, they act as direct precursors to highly toxic polybrominated dibenzo-p-dioxins and furans (PBDDs/PBDFs).
Operational Plan: All waste containing this compound (including contaminated gloves, wipes, and reaction byproducts) must be strictly labeled as "Halogenated Organic Waste." It must be sent to a specialized hazardous waste facility capable of high-temperature incineration (typically >1100°C) with rapid gas quenching to prevent the de novo synthesis of dioxins.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitroaromatics. ACS Publications. Available at:[Link]
Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. ACS Publications. Available at:[Link]
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